Epalrestat-d5

Catalog No.
S11214584
CAS No.
M.F
C15H13NO3S2
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epalrestat-d5

Product Name

Epalrestat-d5

IUPAC Name

2-[(5Z)-5-[(E)-2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Molecular Formula

C15H13NO3S2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-/i2D,3D,4D,5D,6D

InChI Key

CHNUOJQWGUIOLD-CUEOMABLSA-N

SMILES

Array

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)[2H])[2H]

Quantitative Data on Aldose Reductase Inhibition by Epalrestat

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Finding Context / Model Source
In vitro IC₅₀ Not explicitly stated Purified human aldose reductase (hAR, AKR1B1); confirmed potent inhibitor but less effective under oxidative stress conditions. [1]
Clinical Dosage 150 mg/day (50 mg TID) Placebo-controlled double-blind study in patients with diabetic neuropathy. [2]
Nerve Conduction Velocity Improvement Peroneal MNCV: Δ +1.6 ± 0.6 m/sec (p<0.01) 12-week clinical trial in patients with diabetic neuropathy. [2]
Subjective Symptom Improvement Rate 75% (slightly improved or better) Large-scale (n=2190) analysis of patients with diabetic neuropathy. [3]
Adverse Drug Reaction Incidence 2.5% (none severe) Large-scale (n=2190) post-marketing surveillance study. [3]

Mechanism of Action and Key Experimental Insights

Epalrestat inhibits aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, increased glucose flux through this pathway leads to intracellular accumulation of sorbitol, which causes osmotic stress and is implicated in the pathogenesis of diabetic complications [4].

The following diagram illustrates this core mechanism and the point of inhibition by Epalrestat.

G Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Increased Intake AR_Enzyme Aldose Reductase (AR) (NADPH-dependent) Glucose->AR_Enzyme Sorbitol Sorbitol OsmoticStress Osmotic Stress & Cellular Damage Sorbitol->OsmoticStress Accumulates SDH_Enzyme Sorbitol Dehydrogenase (SDH) (NAD+ dependent) Sorbitol->SDH_Enzyme Fructose Fructose AR_Enzyme->Sorbitol Conversion SDH_Enzyme->Fructose Conversion Epalrestat Epalrestat Epalrestat->AR_Enzyme Inhibits

Epalrestat inhibits aldose reductase in the polyol pathway.

A critical finding for in vitro experiments is that the inhibitory potency of epalrestat and other ARIs is significantly affected by the enzyme's oxidative state. Under diabetic conditions, an activated form of AR emerges, showing reduced sensitivity to inhibitors [1].

  • Key Residue Modification: The conversion of Cys298 to serine or alanine mimics this activated state, leading to a dramatic increase in the Michaelis constant (Kₘ) while the catalytic constant (k꜀ₐₜ) remains largely unaffected [1] [5].
  • Implication for Drug Design: This suggests that inhibitors should be designed and tested against this activated form of AR, not the native protein expressed under normal physiological conditions [1].

Detailed Experimental Protocols

The search results provide insights into standard protocols for assessing aldose reductase inhibition.

Enzyme Inhibition Assay for Aldose Reductase

This protocol is adapted from methods used to evaluate epalrestat and other inhibitors [5] [1].

  • Reaction Mixture: A 200 µL total volume typically contains:
    • Enzyme Source: Purified aldose reductase (e.g., from rat lenses or recombinant human AKR1B1).
    • Cofactor: 0.3 mM NADPH.
    • Substrate: 1.25 mM DL-glyceraldehyde.
    • Inhibitor: Varying concentrations of the ARI (e.g., epalrestat).
    • Buffer: 100 mM phosphate buffer (pH 6.2), containing 0.6 mM lithium sulfate.
  • Procedure:
    • Incubate the reaction mixture in a 96-well plate at 37°C for 10 minutes.
    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
  • Data Analysis: The inhibition percentage is calculated as [1 - (Asample/Ablank)] × 100%, where Ablank is the enzyme activity without inhibitor. The IC₅₀ value is determined by nonlinear regression of relative activity versus inhibitor concentration [5].
Enzyme Kinetic Analysis

To determine the inhibition modality (e.g., competitive, non-competitive), kinetic parameters are measured at various substrate and inhibitor concentrations [5].

  • Analysis: Data are analyzed using nonlinear regression of Michaelis-Menten enzyme kinetics. The mode of inhibition is explored using Lineweaver-Burk plots and Dixon plots.
  • Fitting: Data is fitted to models for competitive, non-competitive, uncompetitive, or mixed inhibition to determine the inhibition constant (Kᵢ).
Molecular Docking Studies

These studies are used to investigate the interaction between the inhibitor and the aldose reductase enzyme at the atomic level [5].

  • Objective: To visualize how the inhibitor binds to the active site or allosteric sites of the enzyme.
  • Interactions Identified: Docking can reveal specific interactions such as van der Waals forces, π-anion, or π-alkyl interactions that stabilize the inhibitor-enzyme complex. For instance, pinostilbene (a metabolite of pterostilbene) was found to interact with amino acid residues outside the active site in a non-competitive manner [5].

Beyond Diabetic Neuropathy: Emerging Research

Research on epalrestat has expanded into other therapeutic areas, highlighting its broader potential.

  • Diabetic Nephropathy: In db/db mice, epalrestat treatment reduced albuminuria, alleviated podocyte foot process fusion, and reversed the accumulation of sorbitol and fructose in the renal cortex [6] [7].
  • Erectile Dysfunction: In diabetic rats, epalrestat restored erectile function, likely by upregulating nerve growth factor (NGF) and neuronal nitric oxide synthase (nNOS) in the corpus cavernosum [8].
  • Oncology: Epalrestat is being investigated for repurposing in drug-resistant cancers. It has shown marked anticancer activities in experimental models of liver, colon, and breast cancers, often by inhibiting AKR1B1/AKR1B10 and blocking the epithelial-mesenchymal transition [9].

Key Takeaways for Researchers

  • Clinical Efficacy is Clear: Robust clinical data supports the use of epalrestat for improving subjective symptoms and nerve conduction velocity in diabetic neuropathy.
  • Mind the Enzyme's State: In vitro inhibition data can be misleading if not obtained using the physiologically relevant, oxidatively activated form of aldose reductase.
  • Protocols are Standardized: Well-established enzymatic assays and kinetic analyses are available for evaluating new ARIs.
  • Potential is Broad: The therapeutic application of epalrestat may extend to other diabetic complications and even oncology.

References

pharmacokinetics of deuterated Epalrestat

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics of Standard Epalrestat

The table below summarizes key pharmacokinetic parameters of non-deuterated Epalrestat from a study in C57BL/6J mice [1].

Parameter Value (Mean)
C\u2098\u2090\u2093 (Maximum Concentration) 36.23 ± 7.39 μg/mL
AUC\u2080\u2014\u221e (Area Under the Curve) Dose-dependent
AUC\u2080\u201412h 29,086.5 μg/L·h
T\u2081\u2044\u2082 (Elimination Half-Life) 1.2 hours
MRT (Mean Residence Time) 1.8 hours
Tissue Distribution High exposure in stomach, intestine, liver, kidney; low in brain
Excretion Small amounts detected in urine and feces

The Rationale for Deuterating Drugs

Deuteration is a strategy in drug development that involves replacing hydrogen atoms (^1H) in a molecule with deuterium (^2H or D), a heavier, stable isotope [2] [3]. This subtle change can significantly alter a drug's pharmacokinetics by strengthening the chemical bonds involved in its metabolism. The goal is to slow down the rate of drug breakdown, potentially leading to [2] [3] [4]:

  • Improved Half-life (T₁/₂) and Mean Residence Time (MRT)
  • More desirable exposure levels (AUC and Cₘₐₓ)
  • Reduced formation of toxic metabolites
  • Possibility of lower or less frequent dosing

This approach has been successfully applied to other drugs, such as deuterated forms of Tetrabenazine [2] [4].

Core Experimental Protocols in Pharmacokinetics

The methodologies from studies on standard Epalrestat and related deuterated drugs provide a template for key experiments [1] [5].

  • Bioanalysis using LC-MS/MS: Quantitative analysis of Epalrestat in biosamples (plasma, tissues) is performed with Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). The method is validated for parameters like linearity, precision, accuracy, recovery, and matrix effects [1]. For instance, one validated method showed a linear range of 2–5000 ng/mL and a precision of less than 12.3% [1].
  • Animal Pharmacokinetic Studies: Studies are conducted in animal models like C57BL/6J mice. Animals receive a single or multiple doses of the compound. Blood samples are serially collected over time, and tissues (stomach, intestine, liver, kidney, brain) are harvested at designated time points to assess distribution [1].
  • Human Clinical Trials (Phase I): First-in-human studies are randomized, double-blind, and placebo-controlled. Healthy subjects receive single ascending doses. Blood and urine samples are collected at predefined intervals to evaluate safety, tolerability, and key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) [5].

Epalrestat's Mechanism of Action

Epalrestat is an aldose reductase inhibitor. Its primary mechanism, which would be the target of any therapeutic deuteration strategy, is illustrated below.

G HG High Glucose AR Aldose Reductase (AR) HG->AR Activates Sorbitol Sorbitol Accumulation AR->Sorbitol NADPH NADPH Depletion AR->NADPH Osmotic Osmotic Stress Sorbitol->Osmotic DC Diabetic Complications (Neuropathy, Retinopathy) Osmotic->DC Oxidative Oxidative Stress NADPH->Oxidative Oxidative->DC EI Epalrestat Inhibition EI->AR

Epalrestat inhibits aldose reductase, blocking a key pathway that leads to diabetic complications [6] [7].

Research Outlook

Currently, deuterated Epalrestat remains a hypothetical compound not yet described in the scientific literature. Research efforts are instead exploring its application in novel areas, such as overcoming drug resistance in hepatocellular carcinoma (HCC) when combined with therapies like Lenvatinib [8].

References

Epalrestat-d5 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability of Epalrestat (Parent Compound)

The following table summarizes the degradation kinetics of Epalrestat in aqueous solution under various stress conditions, as established by a scientific study. This data can serve as a reference for understanding the stability profile of the compound family [1] [2].

Condition Details Key Finding / Impact on Stability
pH Aqueous solutions from pH 1.85 to 10.97 More stable in neutral and alkaline conditions; degradation is pH-dependent [1].
Temperature 25°C, 37°C, 60°C, 80°C, and 100°C Stability decreases with increased temperature; lower temperatures recommended [1].
Oxidation 3%, 10%, and 30% H₂O₂ at 25°C Stability decreases with higher oxidant concentrations [1].
Irradiation Daylight exposure vs. light-shielded at 25°C Stability significantly decreases upon exposure to light [1].
Ionic Strength 0.3, 0.5, 0.7, and 0.9 (adjusted with NaCl) Stability decreases with increased ionic strength [1].
Degradation Kinetics All conditions studied Follows first-order reaction kinetics [1].

Experimental Protocol for Stability Studies

The data in the table above was generated using the following detailed methodology [1]:

  • Analytical Method: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was used.

    • Column: Waters C18 (150 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile and buffer (25 mmol/L potassium phosphate monobasic and 25 mmol/L disodium hydrogen phosphate) in a 35:65 ratio, pH adjusted to 6.5.
    • Flow Rate: 1 mL/min.
    • Detection: Ultraviolet (UV) detection at 396 nm.
    • Temperature: Column oven maintained at 30°C.
  • Sample Preparation:

    • A stock solution of Epalrestat was prepared in N,N-dimethylformamide at 0.75 mg/mL.
    • Working solutions (150 µg/mL) were prepared in phosphate buffers of different pH values.
    • Solutions were incubated in glass tubes in a thermostat bath at predefined temperatures.
    • Aliquots were taken at set time intervals, rapidly cooled on ice to quench the reaction, diluted with methanol, and filtered before analysis.
  • Degradation Product Identification:

    • Major degradation products were identified using UHPLC-PDA-MS/MS (Ultra-High Performance Liquid Chromatography with Photodiode Array and Tandem Mass Spectrometry).
    • Seven degradation products were detected, and four were tentatively identified under stress conditions.

The workflow below illustrates the experimental process for studying Epalrestat degradation.

Start Start: Prepare Epalrestat Solutions Stress Apply Stress Conditions (pH, Heat, Light, Oxidant) Start->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Quench Quench Reaction (Rapid Cooling) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Identify Identify Products by UHPLC-PDA-MS/MS Analyze->Identify Data Determine Degradation Kinetics Parameters Identify->Data

Experimental Workflow for Epalrestat Degradation Kinetics

Storage Information for Epalrestat-d5

While experimental stability data for this compound is not available in the searched literature, commercial suppliers provide the following storage specifications [3] [4] [5]:

  • Recommended Storage Temperature: -20°C Freezer [4] [5].
  • Physical Form: Solid, orange in color [4] [5].
  • Solubility: Slightly soluble in DMSO and Methanol [4] [5].
  • Melting Point: Decomposes above 223°C [4].
  • Handling: Product is for research or analytical use only and is not intended for human use [3].

Critical Knowledge Gaps and Research Recommendations

  • Inferring Deuterated Compound Stability: The stability of this compound is assumed to be similar to Epalrestat, but this should be verified experimentally. The deuterium atoms may subtly influence its chemical reactivity and degradation profile.
  • Direct Experimental Data Needed: The available storage guidelines are from supplier datasheets. For critical applications like drug development, conducting a forced degradation study on this compound itself is highly recommended to confirm its specific stability behavior and identify any unique degradation products.
  • Handling Precautions: Always refer to the Safety Data Sheet (SDS) for specific handling information. General precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE), and preventing contamination [3].

References

Epalrestat-d5 solubility and analytical characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical and Application Data for Epalrestat-d5

The table below summarizes the key identified characteristics of this compound.

Property Specification / Characteristic
Chemical Name (5Z)-5-[(2E)-2-Methyl-3-phenyl-d5-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid [1]
Rel. CAS No. (Unlabelled) 82159-09-9 [1]
Molecular Formula C₁₅H₈D₅NO₃S₂ [1]
Molecular Weight 324.4 g/mol [1]
Primary Application Internal Standard for LC-MS/MS and UHPLC-MS/MS bioanalysis of Epalrestat [2]. Used for Analytical Method Development, Method Validation (AMV), and Quality Control (QC) in ANDA or commercial production [1].
Solubility Data Information not located in current search results.

Analytical Methodologies for Epalrestat Quantification

This compound is designed as an internal standard to ensure accuracy in quantitative bioanalysis. The following detailed UHPLC-MS/MS method exemplifies its application.

UHPLC-MS/MS Method for Human Plasma

This is a rapid, sensitive, and fully validated method for quantifying Epalrestat in human plasma using this compound as the internal standard [2].

  • Sample Preparation: Protein precipitation with acetonitrile [2].
  • Chromatography:
    • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [2].
    • Mobile Phase: Acetonitrile and 2 mM ammonium acetate in water [2].
    • Elution: Gradient elution [2].
    • Run Time: 2.00 minutes [2].
    • Retention Time of Epalrestat: 0.92 minutes [2].
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI), negative ion mode [2].
    • Detection: Multiple Reaction Monitoring (MRM) [2].
  • Method Validation Parameters:
    • Linearity: 10.0 - 8,000 ng/mL (r ≥ 0.99) [2].
    • Precision: Within-run and between-run RSD < 9.3% [2].
    • Accuracy: Within-run and between-run RE between -8.4% and 4.2% [2].
    • Recovery: High recovery rate with no significant matrix effects [2].
Reference LC-MS/MS Method for Rat Plasma

An earlier LC-MS/MS method also demonstrates the use of a stable isotope-labelled internal standard, confirming the common practice this application is built upon.

  • Sample Preparation: Protein precipitation [3].
  • Chromatography: Reverse-phase column with 10mM ammonium acetate and acetonitrile using a rapid gradient [3].
  • Mass Spectrometry Detection:
    • Mode: Multiple Reaction Monitoring (MRM) [3].
    • Transition for Epalrestat: m/z 318 → 58 [3].
  • Method Validation Parameters:
    • Linearity: 2 - 5,000 ng/mL in rat plasma [3].
    • Precision & Accuracy: Within-batch accuracy of 101.3-108.0% with precision of 3.0-12.3% [3].

Solubility and Physicochemical Properties of Unlabelled Epalrestat

Specific solubility data for this compound was not found. However, the properties of the unlabelled compound (Epalrestat) provide a foundational understanding of its behavior, which is highly relevant for handling the deuterated standard in laboratory preparations.

Property Details for Epalrestat (Unlabelled)
Molecular Formula C₁₅H₁₃NO₃S₂ [4] [5]
Molecular Weight 319.40 g/mol [4] [5]
Melting Point 210 °C [4]
Inherent Solubility Information not located in current search results.
Solubility Challenges Described as a "high hydrophobicity" molecule, indicating poor aqueous solubility [6].
Solubility Improvement Strategy A cocrystal with caffeine was formed, which exhibited higher solubility and faster dissolution than the parent drug material [7].

Pharmacological Context and Pathway

Epalrestat is an aldose reductase inhibitor, and its deuterated form is used in studies related to this mechanism. The following diagram illustrates the polyol pathway that Epalrestat targets, which is central to its role in diabetic complications.

G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Conversion Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Conversion Sorbitol->Fructose OsmoticStress OsmoticStress Sorbitol->OsmoticStress Accumulates OxidativeStress OxidativeStress Fructose->OxidativeStress Contributes to AldoseReductase AldoseReductase AldoseReductase->Glucose SorbitolDehydrogenase SorbitolDehydrogenase SorbitolDehydrogenase->Sorbitol Epalrestat Epalrestat AldoseReductate AldoseReductate Epalrestat->AldoseReductate Inhibits

Diagram of the polyol pathway and Epalrestat's inhibitory action.

Research Implications and Future Directions

  • Handling in the Lab: The documented hydrophobicity of unlabelled Epalrestat suggests that this compound will also have limited solubility in aqueous buffers [6]. You will likely need organic solvents such as DMSO, acetonitrile, or ethanol to prepare stock solutions.
  • Analytical Assurance: The successful application of this compound as an internal standard in a validated UHPLC-MS/MS method demonstrates its reliability for producing precise and accurate bioanalytical data in complex matrices like human plasma [2].
  • Exploring Solubility: The strategy of cocrystallization used to improve the solubility of the parent compound could be a potential area of investigation for formulating the deuterated standard, should its solubility prove to be a significant practical hurdle [7].

References

Epalrestat's Mechanism of Action and Metabolic Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Epalrestat is a non-competitive, reversible aldose reductase inhibitor used to treat diabetic peripheral neuropathy (DPN) [1]. Its primary mechanism involves blocking the polyol pathway, which is hyperactivated in a hyperglycemic state.

The table below summarizes the key metabolic and physiological changes resulting from Epalrestat's action, based on studies in diabetic rat models [1].

Aspect Investigated Observation/Measurement Method Key Findings with Epalrestat Intervention
Aldose Reductase (AR) Activity Western Blot Assay, Immunohistochemistry Decreased aldose reductase protein expression in sciatic nerves.
Polyol Pathway Metabolites Indirect evaluation via nerve tissue injury Prevents accumulation of sorbitol, reducing intracellular hypertonia and nerve damage.
Oxidative Stress Markers Activity assays for antioxidant enzymes Increased activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).
Nerve Conduction Velocity Neurophysiological examination Improved conduction velocity in sciatic nerves.
Structural Nerve Integrity Transmission Electron Microscopy (TEM) Reduced injuries to myelinated and non-myelinated nerve fibers and Schwann cells.

Principles of Deuterium Modification in Drug Metabolism

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium in a drug molecule at a specific metabolic site can create a kinetic isotope effect (KIE) [2] [3].

  • The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and harder to break than a carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, deuteration at that site can slow down the reaction, a phenomenon known as a deuterium isotope effect [2] [3].
  • System-Dependent Outcomes: The success of this strategy is highly system-dependent. Key factors include understanding the systemic clearance mechanism, identifying all metabolic enzymes involved, their contribution to overall clearance, and the role of metabolism in systemic clearance [2] [3]. A significant KIE in vitro does not always translate to a proportional change in in vivo pharmacokinetics.

Proposed Framework for Deuterated Epalrestat Research

Since no direct studies on deuterated Epalrestat exist, the following experimental approach, based on general principles, can guide your investigation.

1. In Silico and In Vitro Assessment

  • Molecular Docking: Model deuterated Epalrestat analogs into the aldose reductase enzyme's active site to predict binding and identify major metabolic soft spots [3].
  • In Vitro Metabolism: Incporate deuterated Epalrestat with human liver microsomes, S9 fractions, or hepatocytes to identify circulating and excretory metabolites and compare metabolic stability with non-deuterated Epalrestat [3].
  • Enzyme Phenotyping: Use specific chemical inhibitors or recombinant enzymes to determine which enzymes (e.g., Cytochrome P450s, Aldehyde Oxidase) are responsible for Epalrestat's metabolism [2].

2. In Vivo Pharmacokinetic Studies

  • Conduct studies in relevant animal models to determine if the in vitro deuterium isotope effect translates to increased systemic exposure and half-life [3].

The diagram below outlines this proposed experimental workflow.

G Start Research Goal: Deuterated Epalrestat Step1 In Silico Analysis: Docking & Soft Spot ID Start->Step1 Step2 Chemical Synthesis: Deuterated Analogs Step1->Step2 Step3 In Vitro Assessment Step2->Step3 Step3_Sub1 Metabolic Stability (Liver Microsomes) Step3->Step3_Sub1 Step3_Sub2 Metabolite Profiling & ID Step3->Step3_Sub2 Step3_Sub3 Enzyme Phenotyping Step3->Step3_Sub3 Step4 In Vivo Studies (PK in Animal Models) Step3_Sub1->Step4 Promising KIE Step3_Sub2->Step4 Altered Pathway Step3_Sub3->Step4 Key Enzyme Found Step5 Data Analysis & Lead Candidate Selection Step4->Step5

Proposed workflow for investigating deuterated Epalrestat analogs.

Visualizing the Polyol Pathway and Deuteration Strategy

The following diagram illustrates Epalrestat's known mechanism and the theoretical points where deuterium modification could influence its own metabolism. The blue nodes show the disease pathway, and the red nodes show the drug's intervention.

G Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose AR_Enzyme Aldose Reductase (AR) (C-H bond cleavage site?) Sorbitol Sorbitol AR_Enzyme->Sorbitol Glucose->AR_Enzyme  Converts Fructose Fructose Sorbitol->Fructose OxidativeStress Oxidative Stress & Nerve Damage Sorbitol->OxidativeStress Accumulates Epalrestat Epalrestat (ARI) (Potential Deuteration Site?) Epalrestat->AR_Enzyme  Inhibits Deuteration Deuterated Epalrestat (Slower Metabolism?) Deuteration->Epalrestat  Strategy ImprovedPK Improved Pharmacokinetics Deuteration->ImprovedPK

Epalrestat's known action on the polyol pathway and a theoretical deuteration strategy.

References

HPLC Method Parameters for Epalrestat Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Reported Methods Optimized Conditions (AQbD)
Stationary Phase C18 columns [1] [2] [3] XBridge C18 (250 × 4.6 mm, 5 µm) [1]
Mobile Phase Varied compositions (Buffer/ACN or MeOH) [1] [2] [3] NaH₂PO₄ Buffer: Methanol (10:90 %v/v) [1]
Flow Rate 0.5 - 1.5 mL/min [1] 1.1 mL/min [1]
Detection Wavelength 240 nm [1], 244 nm [2], 254 nm [3] 240 nm [1]
Retention Time 2.407 - 5.2 min [2] [3] ~2.877 min [1]
Linearity Range 1-40 µg/mL [3], 37.5-225 µg/mL [2], 50-150 µg/mL [1] 50-150 µg/mL [1]
LOD/LOQ LOD: 0.082-0.08 µg/mL; LOQ: 0.2-0.8 µg/mL [1] [3] LOD: 0.082 µg/mL; LOQ: 0.2 µg/mL [1]
Key Application Bulk drug, stability studies, combination formulations [1] [2] [3] Stability-indicating method for bulk drug [1]

Detailed Experimental Protocols

Method Development using Analytical Quality by Design (AQbD)

The AQbD approach provides a systematic framework for developing a robust and high-quality HPLC method, as demonstrated for Epalrestat [1].

  • Risk Assessment and Critical Method Parameters (CMPs): Begin by identifying factors that significantly impact method performance. For Epalrestat, key CMPs include flow rate, column length, and buffer concentration in the mobile phase. These are typically screened using an Ishikawa diagram and a Risk Estimation Matrix (REM) [1].
  • Design of Experiments (DoE): A Custom Design is employed to efficiently explore the relationship between CMPs and Critical Analytical Attributes (CAAs) like retention time, peak area, and tailing factor. For 3 factors and 3 responses, a design of 5 runs can be sufficient [1].
  • Developing the Method Operable Design Region (MODR): The MODR defines the combination of CMP ranges where the method consistently meets performance criteria. Statistical optimization using prediction profilers and contour plots helps establish this region, ensuring method robustness [1].
Optimized Chromatographic Procedure for Epalrestat

The following protocol is adapted from the AQbD-optimized method for Epalrestat bulk drug [1].

Materials:

  • API: Epalrestat (or Epalrestat-d5 for quantitative applications).
  • HPLC System: Waters HPLC system with UV detector or equivalent.
  • Column: XBridge C18 (250 mm x 4.6 mm, 5 µm).
  • Reagents: HPLC-grade Methanol, Sodium Dihydrogen Phosphate (NaH₂PO₄), High-purity water.

Mobile Phase Preparation:

  • Prepare a NaH₂PO₄ buffer solution.
  • Mix the buffer with Methanol in a 10:90 (v/v) ratio.
  • Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 10 minutes.

Standard Solution Preparation:

  • Weigh approximately 25 mg of Epalrestat(-d5) working standard into a 25 mL volumetric flask.
  • Add about 5 mL of diluent (mobile phase), sonicate to dissolve, and make up to volume with diluent to obtain a 1 mg/mL stock solution.
  • Dilute the stock solution serially with mobile phase to obtain working standards in the desired concentration range (e.g., 50-150 µg/mL).

Chromatographic Conditions:

  • Mobile Phase: NaH₂PO₄ Buffer: Methanol (10:90 %v/v)
  • Flow Rate: 1.1 mL/min
  • Detection Wavelength: 240 nm
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Run Time: 20 minutes (as per development trials) [1]

System Suitability Tests: Before sample analysis, ensure the system meets performance criteria. For Epalrestat, this typically includes [1]:

  • Tailing Factor: NMT (Not More Than) 1.5 for the analyte peak.
  • Repeatability: %RSD of peak area from replicate injections should be NMT 2.0%.
Method Validation Parameters

The method should be validated as per ICH Q2(R1) guidelines. The following parameters were reported for Epalrestat methods [1] [3]:

  • Specificity: Confirm that the analyte peak is pure and does not co-elute with any degradation products or excipients. Forced degradation studies aid in this assessment [1].
  • Linearity and Range: Prepare and analyze standards across at least five concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration). A correlation coefficient (r²) ≥ 0.999 demonstrates excellent linearity [1].
  • Accuracy (Recovery): Perform a spike recovery study at three levels (e.g., 50%, 100%, 150%). Reported %Recovery for Epalrestat should be close to 100% [1].
  • Precision:
    • Intra-day Precision: Inject three concentrations in triplicate within the same day. %RSD should be < 2.0% [1] [3].
    • Inter-day Precision: Repeat the analysis over three different days. %RSD should be < 2.0% [1] [3].
  • Sensitivity (LOD & LOQ):
    • LOD (Limit of Detection): The concentration yielding a signal-to-noise ratio of 3:1. Reported as 0.082 µg/mL [1].
    • LOQ (Limit of Quantification): The concentration yielding a signal-to-noise ratio of 10:1 and demonstrating precise quantitative measurement. Reported as 0.2 µg/mL [1].
  • Robustness: Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±5%, pH ±0.1 units) and evaluate the system suitability. The method should remain unaffected by small variations [1] [3].

Application Notes for this compound Quantification

Stability-Indicating Property

A core application of HPLC methods for Epalrestat is stability testing. A validated RP-HPLC method should be stability-indicating, meaning it can accurately quantify the drug in the presence of its degradation products [1] [2]. Forced degradation studies under acid, base, oxidative, thermal, and photolytic stress are essential. The method must demonstrate that the Epalrestat peak is pure and unaffected by degradation peaks, ensuring accurate quantification of the intact drug over time [1].

Allowable Modifications to Compendial Methods (USP <621>)

If adapting an existing pharmacopeial method, consult USP General Chapter <621> for allowable changes. Key points include [4]:

  • Column Dimensions: You can adjust column length (L) and particle size (dp). The L/dp ratio of the new column must be within 37,500 to 75,000 of the original monograph method.
  • Flow Rate and Gradient: Flow rate can be adjusted inversely proportional to the column diameter, and gradient time can be adjusted to maintain the same column volumes. Verification is critical, as multiple changes can have a cumulative effect.
  • Stationary Phase: Changes are permitted within the same USP classification (e.g., L1 for C18), but selectivity can vary widely. Using a column from the same manufacturer increases the likelihood of success.
Degradation Kinetics and Analysis

Understanding the stability of Epalrestat in solution is crucial for handling samples during analysis. Studies show that its degradation follows first-order reaction kinetics and is pH-dependent [5]. It is more stable in neutral and alkaline conditions and at lower temperatures. This knowledge informs the choice of diluents and storage conditions for standard and sample solutions to ensure analytical integrity [5].

Workflow for HPLC Method Development & Validation

The following diagram illustrates the systematic AQbD-based workflow for developing and validating an HPLC method.

cluster_1 Method Development (AQbD) cluster_2 Method Validation (ICH Q2(R1)) Start Define Analytical Target Profile (ATP) Step1 Risk Assessment & CMP Identification Start->Step1 Step2 Design of Experiments (DoE) Step1->Step2 Step3 Statistical Analysis & MODR Establishment Step2->Step3 Step4 Set Optimal Conditions Step3->Step4 Step5 Specificity & Linearity Step4->Step5 Step6 Accuracy & Precision Step5->Step6 Step7 LOD/LOQ & Robustness Step6->Step7 Step8 Final Verified HPLC Protocol Step7->Step8

Conclusion

This document provides a comprehensive framework for the quantification of this compound using RP-HPLC. By adopting the AQbD approach, researchers can develop a robust, validated, and stability-indicating method suitable for use in drug development and quality control. The protocols and application notes outlined here, including allowable modifications per pharmacopeial guidelines, offer a solid foundation for generating reliable and reproducible analytical data.

References

Application Note: LC-MS/MS Quantification of Epalrestat-d5 in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Epalrestat is an aldose reductase inhibitor used for treating diabetic neuropathy. Its deuterated analog, Epalrestat-d5, serves as an ideal internal standard (IS) for robust LC-MS/MS bioanalysis, correcting for variability in sample preparation and ionization. This note details a validated method adapted from studies on unlabeled Epalrestat [1] [2] and the properties of the labeled standard [3].

2. Experimental Protocol

  • 2.1. Chemicals and Reagents

    • Analyte: Epalrestat (unlabeled, for calibration standards) [4].
    • Internal Standard: this compound (C₁₅H₈NO₃S₂D₅, MW: 324.43, Purity: >95%) [3].
    • Mobile Phase: HPLC-grade acetonitrile, ammonium acetate, and/or formic acid [1] [5].
    • Biological Matrix: Control rat plasma.
  • 2.2. Instrumentation and LC-MS/MS Conditions The table below summarizes the core instrumental parameters, synthesized from multiple methods [1] [5] [2].

    Table 1: LC-MS/MS Instrumental Parameters | Parameter | Specification | | :--- | :--- | | HPLC System | - | | Analytical Column | Reverse-phase C18 (e.g., Phenomenex Kinetex XB-C18, 3.0 × 100 mm, 2.6 µm) [5] | | Mobile Phase | A: 10 mM Ammonium Acetate; B: Acetonitrile [1] | | Gradient | Rapid gradient from 30% B to 95% B (or isocratic at 85% B) [1] [5] | | Flow Rate | 0.4 - 0.6 mL/min [1] [5] | | Injection Volume | 5-10 µL [5] | | Mass Spectrometer | - | | Ionization Source | Electrospray Ionization (ESI) | | Ionization Mode | Negative [5] or Positive [1] | | Operation Mode | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Epalrestat: m/z 318 → 58 [1] This compound (IS): m/z 323 → 63 (predicted) |

  • 2.3. Sample Preparation Procedure A simple protein precipitation method is effective [1].

    • Aliquot 50 µL of plasma sample into a microcentrifuge tube.
    • Add a fixed volume (e.g., 20 µL) of the this compound IS working solution in acetonitrile.
    • Vortex the mixture for 10-20 seconds.
    • Add a larger volume of ice-cold acetonitrile (e.g., 200 µL) to precipitate plasma proteins.
    • Vortex vigorously for 2 minutes and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
  • 2.4. Stock Solutions, Calibration Curve, and QC Samples

    • Stock Solutions: Prepare separate stock solutions of Epalrestat and this compound in acetonitrile [5].
    • Calibration Standards: Serially dilute the Epalrestat stock solution and spike into control plasma to generate a calibration curve. A validated range for unlabeled Epalrestat is 2 - 5,000 ng/mL [1] [2].
    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to monitor assay performance during analysis [1].

3. Method Validation Results The method for unlabeled Epalrestat has been validated according to standard bioanalytical guidelines [1] [2]. Key parameters are summarized below.

Table 2: Method Validation Summary for Epalrestat

Validation Parameter Result
Linearity 2 - 5,000 ng/mL (r² > 0.99) [1] [2]
Precision (Within-batch) RSD 3.0 - 12.3% [1]
Accuracy 101.3 - 108.0% [1]
Recovery 112.5 - 123.6% (unlabeled drug) [2]
Matrix Effect 87.9 - 89.5% (unlabeled drug) [2]

4. Experimental Workflow The following diagram outlines the complete procedure from sample collection to data analysis:

start Sample Collection (Plasma) prep Sample Preparation start->prep is 1. Add Internal Standard (this compound) prep->is ppt 2. Protein Precipitation with Cold Acetonitrile is->ppt cent 3. Centrifuge ppt->cent inj 4. Inject Supernatant cent->inj lc LC Separation Reverse-Phase C18 Column inj->lc ms MS/MS Detection Negative ESI, MRM Mode lc->ms data Data Analysis Quantification via Calibration Curve ms->data

5. Discussion

  • Role of this compound: Using a stable isotope-labeled IS like this compound is a best practice in LC-MS/MS bioanalysis. It co-elutes with the analyte and has nearly identical chemical properties, effectively compensating for matrix effects and recovery losses during sample preparation, leading to superior accuracy and precision [3] [6].
  • Analytical Challenges: A key challenge in LC-MS/MS is managing matrix effects, where co-eluting compounds suppress or enhance ionization. This is mitigated by effective sample cleanup (e.g., protein precipitation), good chromatographic separation, and the use of a stable isotope-labeled IS [6].
  • Pharmacokinetic Application: This validated method is suitable for PK studies. A previous study in Wistar rats reported a mean Cmax of 4077 ± 1327 ng/mL, AUC of 8989 ± 1590 ng·h/mL, and a half-life of 2.9 ± 1.4 hours after a 10 mg/kg oral dose of unlabeled Epalrestat [1].

References

Application Note: Utilization of Epalrestat-d5 as an Internal Standard in LC-MS/MS Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Rationale Epalrestat is an aldose reductase inhibitor used for treating diabetic neuropathy [1]. Its primary mechanism involves inhibiting the polyol pathway, where aldose reductase converts glucose to sorbitol, a process implicated in diabetic complications and other conditions like PMM2-CDG (a congenital disorder of glycosylation) and NASH (non-alcoholic steatohepatitis) [2] [3]. Accurate quantification of Epalrestat in biological matrices (e.g., plasma, tissue homogenates) is crucial for pharmacokinetic studies and drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity and specificity. Employing a stable isotope-labeled internal standard (SIL-IS) like Epalrestat-d5 (deuterated at five hydrogen sites) is considered best practice. It corrects for variability in sample preparation, matrix effects, and instrumental response, thereby ensuring the accuracy, precision, and reliability of the bioanalytical results.

2. Chemical and Therapeutic Profile of Epalrestat

  • Chemical Name: 5-[(1Z,2E)-2-methyl-3-phenylpropenylidene]-2-thio-2,4-thiazolidine-3-acetic acid [1].
  • Role of Aldose Reductase: The enzyme aldose reductase catalyzes the reduction of glucose to sorbitol in the polyol pathway. Under hyperglycemic conditions or specific metabolic dysregulations (as in PMM2-CDG), this pathway is overly active, leading to sorbitol accumulation and subsequent cellular damage [2] [3].
  • Therapeutic Indications:
    • Diabetic Neuropathy: The primary approved use, aimed at preventing nerve damage [1].
    • Investigational Therapies: Recent research highlights its potential in treating PMM2-CDG, where it helps decrease sorbitol levels and increases GDP-mannose, thereby improving protein glycosylation [2]. It is also being explored in NASH models for its ability to inhibit NLRP3 inflammasome activation, reducing liver inflammation [3].

3. The Role of this compound as an Internal Standard The following diagram illustrates how this compound co-elutes with the native drug and corrects for analytical variability.

IS_Workflow Start Start: Biological Sample (Plasma/Serum) AddIS Add this compound IS Start->AddIS Prep Sample Preparation (Protein Precipitation, Solid-Phase Extraction) AddIS->Prep LC LC Separation Prep->LC MS MS Detection & Quantification LC->MS End End: Corrected Concentration MS->End

Detailed Bioanalytical Protocol for Epalrestat using this compound

1. Materials

  • Analytes: Epalrestat (analytic) and this compound (Internal Standard).
  • Matrices: Blank human plasma, patient samples.
  • Solvents: High-purity methanol, acetonitrile, water (LC-MS grade).
  • Acids: Formic acid.
  • Equipment: LC-MS/MS system, analytical balance, centrifuge, vortex mixer.

2. Stock Solutions, Calibrators, and Quality Controls The table below outlines the preparation of calibration and quality control samples.

Solution Type Description Preparation Method
Stock Solutions Epalrestat & this compound Independently dissolve in DMSO or methanol (e.g., 1 mg/mL).
Working Solutions Analytic & IS Serially dilute stock solutions with methanol/water to desired concentrations.
Calibration Standards 8-10 concentration levels Spike working solutions into blank plasma (e.g., 1-1000 ng/mL).
Quality Controls (QCs) Low, Mid, High, LLOQ Prepare similarly to calibrators, in independent batches.

3. Sample Preparation Procedure

  • Aliquot: Transfer 100 µL of plasma (calibrator, QC, or unknown) into a microcentrifuge tube.
  • Spike IS: Add a fixed volume (e.g., 10 µL) of the this compound working solution to all samples except double-blanks.
  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
  • Vortex and Centrifuge: Vortex mix for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Collect Supernatant: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions The table below summarizes typical instrument parameters.

Parameter Specification
LC System UHPLC (e.g., Agilent 1290, Waters ACQUITY)
Column C18, 2.1 x 50 mm, 1.7-1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3-5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2-5 µL
MS System Triple Quadrupole (e.g., Sciex 6500+, Agilent 6470)
Ionization Mode Electrospray Ionization (ESI), Negative mode

| MRM Transitions | Epalrestat: 417.0 -> 214.0 This compound: 422.0 -> 219.0 |

5. Bioanalytical Method Validation A method must be validated as per regulatory guidelines (FDA/EMA). Key parameters are listed below.

Validation Parameter Acceptance Criteria
Selectivity/Specificity No significant interference (>20% LLOQ) from blank matrix at analyte & IS MRM channels.
Carryover Signal in blank after ULOQ < 20% of LLOQ.
Precision & Accuracy Within-run & Between-run: CV < 15% (20% for LLOQ); Mean accuracy 85-115% (80-120% for LLOQ).
Matrix Effect IS-normalized matrix factor CV < 15%.
Calibration Curve Linearity R² > 0.99, back-calculated standards within ±15% of nominal value (±20% for LLOQ).
Stability Establish stability in matrix through freeze-thaw, benchtop, and long-term storage tests.

Summary and Practical Considerations

This document provides a comprehensive guide for developing and validating a robust LC-MS/MS method for Epalrestat quantification using this compound. The core principle is that the physical and chemical similarities between the analyte and its deuterated IS ensure they behave identically throughout the analytical process, allowing the IS to accurately correct for losses and variations.

Important Considerations:

  • Sourcing this compound: You will need to procure this compound from a certified chemical supplier specializing in stable isotope-labeled standards.
  • Method Adaptation: The parameters provided (e.g., MRM transitions, LC gradient) are typical and must be optimized in your specific laboratory.
  • Regulatory Compliance: Full validation must be conducted following the latest regulatory guidelines applicable to your work.

References

Application Note: Validated Analytical Methods for Epalrestat-d5

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed protocols for the quantitative analysis of Epalrestat-d5, a stable-label internal standard, supporting bioanalytical and pharmaceutical development studies. The methods outlined are adapted from validated procedures for Epalrestat [1] [2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Pharmacokinetic Studies

This method is optimized for the sensitive and specific determination of this compound in rat plasma, suitable for application in pharmacokinetic studies [1].

Method Protocol
  • Instrumentation: LC-MS/MS system with electrospray ionization (ESI).
  • Chromatographic Column: Reverse-phase column (e.g., C18).
  • Mobile Phase:
    • Mobile Phase A: 10 mM Ammonium Acetate in water.
    • Mobile Phase B: Acetonitrile.
    • Elution Program: Rapid gradient elution.
  • Mass Spectrometric Detection:
    • Ionization Mode: Multiple Reaction Monitoring (MRM).
    • Precursor ion for this compound: m/z 324 (estimated from provided structure [3]).
    • Product ion: Monitor specific fragment (to be determined empirically; for non-deuterated Epalrestat, m/z 58 is used [1]).
  • Sample Preparation:
    • Protein Precipitation: Mix plasma sample (e.g., 50 µL) with a volume of internal standard solution and acetonitrile.
    • Vortex and Centrifuge: Vortex-mix vigorously, then centrifuge at high speed (e.g., 10,000 × g for 10 minutes).
    • Collection: Collect the clear supernatant for injection into the LC-MS/MS system.
Validation Parameters and Data

This method has been validated for the non-deuterated Epalrestat, demonstrating performance suitable for bioanalysis [1].

Table 1: LC-MS/MS Method Validation Summary (for Epalrestat)

Parameter Result
Linear Range 2 - 5,000 ng/mL
Within-batch Accuracy 101.3 - 108.0%
Within-batch Precision (% RSD) 3.0 - 12.3%
Application in PK Study (Mean ± SD, n=3)
Cmax 4077 ± 1327 ng/mL
AUC(0-24) 8989 ± 1590 ngh/mL
t1/2 2.9 ± 1.4 h
Bioavailability 90 ± 14%

The experimental workflow for the LC-MS/MS analysis is outlined below:

f start Start: Rat Plasma Sample prep Protein Precipitation with Acetonitrile start->prep centrifuge Centrifuge prep->centrifuge inject Inject Supernatant into LC-MS/MS centrifuge->inject separate Chromatographic Separation Reverse-Phase Column Gradient: 10mM Ammonium Acetate / Acetonitrile inject->separate detect MS Detection MRM Mode m/z 324 → [Fragment] separate->detect data Data Acquisition and Analysis detect->data

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Quality Control

This method, developed using an Analytical Quality by Design (AQbD) approach, is ideal for the assay and stability-indicating analysis of this compound in bulk drug substances [2].

Method Protocol
  • Instrumentation: HPLC system with UV or PDA detector.
  • Chromatographic Column: XBridge C18, 250 × 4.6 mm, 5 µm.
  • Mobile Phase: Sodium Dihydrogen Phosphate (NaH₂PO₄) Buffer : Methanol (10:90, v/v).
  • Flow Rate: 1.1 mL/min.
  • Detection Wavelength: 240 nm.
  • Column Temperature: 25°C.
  • Injection Volume: 10 µL.
  • Sample Preparation:
    • Diluent: Use the mobile phase as the diluent.
    • Standard Solution: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent, followed by sonication for 30 minutes to obtain a stock solution of approximately 1 mg/mL. Further dilute as needed to obtain working standards.
Validation Parameters and Data

The following table summarizes the key validation results obtained for the non-deuterated Epalrestat using this RP-HPLC method [2].

Table 2: RP-HPLC Method Validation Summary (for Epalrestat)

Parameter Result / Condition
Optimized Mobile Phase NaH₂PO₄ Buffer : Methanol (10:90 v/v)
Flow Rate 1.1 mL/min
Retention Time ~2.88 minutes
Linearity Range 50 - 150 µg/mL
Regression Coefficient (r²) 1
% Recovery 100%
Precision (% RSD) 0.2%
Limit of Detection (LOD) 0.082 µg/mL
Limit of Quantification (LOQ) 0.2 µg/mL

The AQbD workflow for developing and validating this robust HPLC method is illustrated below:

f aqbd_start AQbD Method Development risk Risk Assessment (Ishikawa Diagram, REM) aqbd_start->risk doe Design of Experiments (DoE) Factors: Flow Rate, Column Length, Buffer Responses: Retention Time, Tailing, Peak Area risk->doe modr Establish MODR (Method Operable Design Region) doe->modr optimize Method Optimization Final Conditions: XBridge C18, 1.1 mL/min, 10:90 Buffer:MeOH modr->optimize validate Full Method Validation (Per ICH Q2(R1) Guidelines) optimize->validate

Forced Degradation Studies

Forced degradation studies should be performed to demonstrate the stability-indicating property of the method. Stress the this compound sample under various conditions, including acid, base, oxidative, thermal, and photolytic stress, as per ICH Q2(R1) guidelines [2]. The developed RP-HPLC method effectively separated the parent drug from its degradation products, confirming its suitability for stability studies.

Safety and Handling

  • Read the SDS: Always consult the Safety Data Sheet before handling this compound [3].
  • Use PPE: Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat [3].
  • Work in a Fume Hood: Handle the material in a well-ventilated area or fume hood to avoid inhalation of dust or fumes [3].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or parameters, please feel free to ask.

References

Application Note: Simultaneous Determination of Epalrestat and its Deuterated Analog using UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The development of robust analytical methods for the simultaneous quantification of a pharmaceutical compound and its deuterated analog is crucial in modern drug development and research. Such methods are applied in areas including deuterated drug discovery, metabolic stability studies, and the preparation of analytical internal standards [1].

This application note provides a detailed protocol for the simultaneous determination of Epalrestat, an aldose reductase inhibitor used for diabetic neuropathy, and its deuterated analog. The method leverages UPLC-MS/MS, a technique recognized for its high sensitivity, specificity, and speed in multi-analyte determination [2]. The protocol outlined below has been adapted from validated methods for other drug classes and is designed to be a reliable starting point for researchers.

Proposed Experimental Protocol

Materials and Reagents
  • Analytes: Epalrestat and the synthesized deuterated Epalrestat (Epalrestat-d[x], where [x] denotes the number of deuterium atoms).
  • Chemicals: LC-MS grade acetonitrile, methanol, and water. Formic acid or ammonium acetate for mobile phase modification.
  • Samples: Blank human plasma or serum for method development in biological matrices.
Instrumentation and Conditions

The following configuration and parameters are proposed based on contemporary techniques for analyzing complex deuterated compounds and multi-analyte panels [1] [2].

Table 1: Proposed UPLC-MS/MS Instrument Parameters

Parameter Specification
Chromatography System UPLC (e.g., Waters ACQUITY, Thermo Scientific Vanquish)
Analytical Column C18 or C8 column (e.g., 100 x 2.1 mm, 1.7 µm) [2] [3]
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Linear gradient from 20% B to 95% B over 3-5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), polarity to be determined empirically for Epalrestat
Data Acquisition Multiple Reaction Monitoring (MRM)

Sample Preparation Procedure: A simple protein precipitation is recommended for plasma/serum samples.

  • Aliquot 100 µL of sample (plasma, serum, or standard in matrix).
  • Add 300 µL of internal standard solution in acetonitrile. (Note: A second-level deuterated internal standard, e.g., Epalrestat-d[y] where [y][x], is ideal for highest accuracy).
  • Vortex mix vigorously for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the clear supernatant to an autosampler vial for analysis [2].

Method Development Workflow

The development of a successful simultaneous assay involves a logical sequence of steps to optimize separation and detection. The following diagram outlines the core workflow.

G Start Start: Method Development MS1 1. MS Optimization • Direct infusion of analytes • Optimize polarity, precursor ion Start->MS1 MS2 2. MRM Optimization • Fragment precursor ion • Select product ions & optimize voltage MS1->MS2 Chrom1 3. Chromatography Scouting • Test column chemistries (C18, C8) • Scouting gradient in H2O/ACN & H2O/MeOH MS2->Chrom1 Chrom2 4. Gradient Fine-Tuning • Adjust gradient slope for resolution • Optimize flow rate Chrom1->Chrom2 SamplePrep 5. Sample Prep Optimization • Evaluate extraction efficiency • Assess matrix effects Chrom2->SamplePrep Validation 6. Method Validation SamplePrep->Validation

Analytical Technique Comparison

For a comprehensive characterization beyond quantification, a multi-technique approach is highly recommended. The following table compares the role of different analytical techniques in the full analysis of Epalrestat and its deuterated analog.

Table 2: Complementary Analytical Techniques for Deuterated Compound Characterization [1]

Technique Role in Characterization of Epalrestat and Deuterated Analog Key Strength
NMR Spectroscopy Structural Verification & Isotopic Purity: Confirms the molecular structure and precisely identifies the sites of deuterium incorporation. Can quantify the hydrogen-to-deuterium ratio (isotopic purity) [1] [4]. Provides atomic-level detail and definitive structural confirmation, including stereochemistry.
GC-MS Analysis of Volatile Derivatives: Useful if Epalrestat can be made volatile via derivatization. Provides complementary data on isotopic distribution and can identify volatile impurities [1]. High-resolution separation and isotope ratio determination for volatile compounds.
LC-MS / UPLC-MS/MS Primary Tool for Simultaneous Quantification: Ideal for sensitive, high-throughput quantification of both compounds in complex matrices like plasma. The core technique for this application note [1] [2]. Exceptional sensitivity and specificity for targeted quantification of non-volatile molecules.

Anticipated Validation Parameters

A method intended for drug development or bioanalysis must be rigorously validated. The following parameters, adapted from contemporary methods, should be assessed [2] [3].

Table 3: Key Method Validation Parameters and Targets

Parameter Description Target Acceptance Criteria
Linearity & Analytical Measurement Range (AMR) The ability to obtain test results proportional to analyte concentration. R² ≥ 0.99 (e.g., 0.994-1.000) over the intended concentration range [2].
Precision The closeness of agreement between a series of measurements. Coefficient of Variation (CV) < 15% (for both low and high QC levels) [2].
Accuracy The closeness of the measured value to the true value. Bias (Inaccuracy) < 15% [2].
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio ≥ 10, with precision and accuracy meeting the above criteria [2].
Matrix Effect The impact of the sample matrix on the ionization of the analyte. CV of the matrix factor should be < 15% [2].
Stability The stability of analytes during storage and processing (e.g., benchtop, freeze-thaw). Concentration deviation < 15% from nominal value [2].

Conclusion

This application note outlines a robust framework for developing and validating a UPLC-MS/MS method for the simultaneous determination of Epalrestat and its deuterated analog. The proposed protocol, based on established principles for analyzing deuterated compounds and multi-analyte panels, provides a strong foundation for researchers.

The synergy of MS-based quantification for concentration data and NMR for definitive structural analysis of the deuterated product represents a powerful, comprehensive strategy [1]. This method is expected to be applicable in various research scenarios, including therapeutic drug monitoring studies, pharmacokinetic profiling, and deuterated drug discovery programs.

References

Analytical Method and Validation for Epalrestat Quantification using Epalrestat-d5 as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Epalrestat is an aldose reductase inhibitor used for treating diabetic complications, and precise quantification in biological matrices is essential for pharmacokinetic studies [1] [2]. The use of a stable isotope-labeled internal standard (IS), Epalrestat-d5, corrects for analyte loss during sample preparation and ion suppression/enhancement effects during mass spectrometry [1]. This protocol details a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for quantifying epalrestat in human plasma using this compound.

Experimental Protocol

2.1. Materials and Reagents

  • Analytical Standard: Epalrestat
  • Internal Standard: this compound
  • Matrix: Human plasma (can be adapted for rat plasma [2])
  • Precipitation Solvent: Acetonitrile (HPLC grade)
  • Mobile Phase A: 2 mM Ammonium Acetate in water
  • Mobile Phase B: Acetonitrile

2.2. Instrumentation and Conditions

  • Chromatography:
    • System: UHPLC
    • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
    • Elution: Gradient elution (specific gradient to be optimized)
    • Run Time: 2.00 minutes
    • Retention Time of Epalrestat: ~0.92 minutes [1]
  • Mass Spectrometry:
    • System: Triple Quadrupole Mass Spectrometer
    • Ionization: Electrospray Ionization (ESI), negative ion mode
    • Detection: Multiple Reaction Monitoring (MRM)
    • Ion Transitions:
      • Epalrestat: m/z 318 → 58 [2]
      • This compound: m/z 323 → 63 (theoretical, based on +5 Da shift) [1]

2.3. Sample Preparation Procedure

  • Aliquot: Pipette 50 μL of human plasma (or a micro-volume) into a microcentrifuge tube [1].
  • Spike IS: Add a known, consistent volume of the this compound working solution.
  • Protein Precipitation: Add a volume of acetonitrile (e.g., 150 μL) to precipitate plasma proteins.
  • Vortex and Centrifuge: Vortex-mix vigorously for 1-2 minutes, then centrifuge at a high speed (e.g., 13,000 × g) for 5-10 minutes.
  • Collect Supernatant: Transfer the clear supernatant to a clean vial or 96-well plate for UHPLC-MS/MS injection.
Method Validation Summary

The following table summarizes the key validation parameters as reported in the literature for a method using this compound.

  • Table 1: Method Validation Parameters for Epalrestat Quantification in Human Plasma
Validation Parameter Result Experimental Details
Linear Range 10.0 - 8,000 ng/mL Wide dynamic range suitable for pharmacokinetic studies [1]
Correlation Coefficient (r) ≥ 0.99 Demonstrates excellent linearity [1]
Precision (Within-run RSD) < 9.3% Acceptable reproducibility [1]
Precision (Between-run RSD) < 9.3% Acceptable reproducibility over different runs [1]
Accuracy (Within-run RE) -8.4% to 4.2% Values within ±15% of the nominal concentration [1]
Accuracy (Between-run RE) -8.4% to 4.2% Values within ±15% of the nominal concentration [1]
Matrix Effect Not significant No substantial ion suppression/enhancement thanks to the isotopic IS [1]
Recovery High Efficient extraction of the analyte from plasma [1]
Incurred Sample Reanalysis 100% met criteria Confirms method reliability for study samples [1]

For comparison, an earlier LC-MS/MS method in rat plasma without this compound showed a linear range of 2-5,000 ng/mL, with accuracy of 101.3-108.0% and precision (RSD) of 3.0-12.3% [2].

Application in a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study. After oral administration of epalrestat (10 mg/kg) to male Wistar rats (n=3), the following mean pharmacokinetic parameters were obtained, demonstrating the method's applicability [2]:

  • C~max~: 4077 ± 1327 ng/mL
  • AUC~0-24~: 8989 ± 1590 ng·h/mL
  • t~1/2~: 2.9 ± 1.4 hours
  • Bioavailability: 90 ± 14%

Workflow and Mechanism Diagrams

The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and the therapeutic context of epalrestat.

G Start Start: Plasma Sample Step1 Spike with this compound IS Start->Step1 Step2 Protein Precipitation with Acetonitrile Step1->Step2 Step3 Centrifuge & Collect Supernatant Step2->Step3 Step4 UHPLC-MS/MS Analysis Step3->Step4 Step5 Quantification via MRM Step4->Step5 End Result: Epalrestat Concentration Step5->End

  • Diagram 1: Sample Preparation and Analysis Workflow. This flowchart outlines the step-by-step procedure for processing plasma samples, from the addition of the internal standard to final quantification.

G Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Increased Flux Sorbitol Sorbitol Glucose->Sorbitol Conversion Fructose Fructose Sorbitol->Fructose Complications Diabetic Complications Sorbitol->Complications Contributes to AR Aldose Reductase (AR) AR->Glucose Catalyzes SDH Sorbitol Dehydrogenase SDH->Sorbitol Catalyzes Epalrestat Epalrestat (ARI) Epalrestat->AR Inhibits

  • Diagram 2: Therapeutic Target - Polyol Pathway and Inhibition. This diagram shows the polyol pathway, which is activated under hyperglycemic conditions. Epalrestat exerts its therapeutic effect by inhibiting aldose reductase (AR), thereby reducing the flux through this pathway and the accumulation of sorbitol, which is linked to diabetic complications [3] [4].

Key Takeaways for Researchers

  • Internal Standard Choice: this compound is a optimal internal standard for epalrestat quantification, effectively controlling variability and improving data quality [1].
  • Method Speed and Sensitivity: The UHPLC-MS/MS method is rapid (2 min/sample), sensitive (LOQ of 10 ng/mL), and uses a small plasma volume, making it suitable for high-throughput pharmacokinetic studies [1].
  • Robustness: The full validation, including successful incurred sample reanalysis, confirms the method's reliability for analyzing actual study samples [1].

References

Comprehensive Application Notes and Protocols for Epalrestat-d5 Sample Preparation in Analytical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Epalrestat-d5 and Its Research Applications

This compound is a deuterium-labeled isotope of the aldose reductase inhibitor Epalrestat, where five hydrogen atoms in the molecular structure have been replaced with stable deuterium atoms. This chemical modification creates an ideal internal standard for quantitative mass spectrometry-based analyses, as it exhibits nearly identical chemical properties to the native compound while being distinguishable by mass difference. Epalrestat itself is an orally active aldose reductase inhibitor used clinically for diabetic neuropathy, and its deuterated form serves as a critical tool in pharmacological and metabolic studies. The incorporation of five deuterium atoms ([²H]) increases the molecular weight from 319.4 g/mol (unlabeled Epalrestat) to 324.43 g/mol (this compound), creating a consistent 5 Da mass separation that can be readily detected by mass spectrometry [1].

The primary application of this compound in research settings is as an internal standard for quantitative analysis using advanced analytical techniques including liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. As a stable isotope-labeled tracer, it enables researchers to account for variability in sample preparation, injection volume, and ion suppression effects during mass spectrometric analysis. Furthermore, this compound facilitates precise pharmacokinetic profiling of Epalrestat in biological matrices, allowing researchers to accurately quantify drug concentrations, monitor metabolic stability, and investigate drug-drug interactions in preclinical and clinical studies [1].

Chemical and Physical Properties of this compound

Table 1: Fundamental properties of this compound

Property Specification Research Significance
CAS Number 2755644-33-6 Unique identifier for chemical ordering and regulatory compliance
Molecular Formula C₁₅H₈D₅NO₃S₂ Distinguishes from unlabeled Epalrestat (C₁₅H₁₃NO₃S₂)
Molecular Weight 324.43 g/mol 5 Da higher than unlabeled Epalrestat (319.4 g/mol)
Isotopic Purity ≥95% (typical for labeled standards) Ensures minimal interference from unlabeled species in MS detection
Storage Conditions -20°C under inert atmosphere Maintains chemical stability and isotopic integrity
Solubility 20 mg/mL in DMSO (61.65 mM) Informs stock solution preparation for experimental workflows

The chemical structure of this compound maintains the core pharmacological motif of unlabeled Epalrestat, featuring the same (1Z,2E)-5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic acid backbone with deuterium atoms specifically incorporated at five positions on the phenyl ring. This strategic labeling ensures that the biological activity and chemical behavior remain essentially identical to the native compound while providing the necessary mass differential for analytical discrimination. The deuterium labeling occurs at metabolically stable positions to ensure the label remains intact during experimental procedures, maintaining the integrity of the internal standard throughout analytical workflows [1].

Stock Solution Preparation and Stability Assessment

Primary Stock Solution Preparation

Materials Required:

  • This compound standard (lyophilized powder)
  • Anhydrous dimethyl sulfoxide (DMSO), HPLC grade
  • Analytical balance (capable of measuring 0.1 mg)
  • Volumetric flasks (10 mL capacity)
  • Sonicator bath
  • Micropipettes and appropriate tips
  • Inert gas supply (argon or nitrogen)

Protocol:

  • Weighing: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. Accurately weigh 10.0 mg of this compound powder using an analytical balance.
  • Dissolution: Quantitatively transfer the powder to a 10 mL volumetric flask using approximately 8 mL of anhydrous DMSO. Sonicate the mixture for 5-10 minutes until complete dissolution is achieved.
  • Volume Adjustment: Bring the final volume to 10 mL with DMSO and mix thoroughly by inversion. This yields a primary stock solution of 1 mg/mL (3.08 mM).
  • Aliquoting: Immediately aliquot the stock solution into airtight vials to minimize freeze-thaw cycles. Purge the vials with inert gas before sealing to prevent oxidation.
  • Storage: Store aliquots at -20°C to -80°C for long-term preservation. Under these conditions, the stock solution remains stable for at least 6 months [1].

Table 2: this compound stock solution preparation options

Concentration Mass in 10 mL DMSO Molecularity Recommended Applications
1 mg/mL 10.0 mg 3.08 mM Primary stock for further dilutions
5 mg/mL 50.0 mg 15.41 mM High-throughput screening
10 mg/mL 100.0 mg 30.82 mM Working stock for spiking series
Working Solution Preparation

For most analytical applications, working solutions are prepared by serial dilution of the primary stock solution using appropriate solvents compatible with the biological matrix being analyzed. For LC-MS/MS applications in biological fluids, prepare working solutions in a mixture of 50:50 (v/v) methanol:water to match the chromatographic initial conditions and minimize solvent effects. A typical calibration curve working solution might be prepared at 100 μg/mL, which is then serially diluted to create standards spanning the expected concentration range in the biological matrix. For mass spectrometry applications where the internal standard is added to every sample, a consistent working concentration (typically 0.5-1 μg/mL) should be prepared in bulk, aliquoted, and stored at -20°C to maintain consistency across the analytical batch [2] [1].

LC-MS/MS Method for Quantification of Epalrestat Using this compound as Internal Standard

Chromatographic Conditions

The LC-MS/MS method for Epalrestat quantification using this compound as an internal standard requires optimized chromatographic conditions to achieve adequate separation, peak shape, and sensitivity. The method should utilize a reverse-phase separation with a C18 or similar hydrophobic stationary phase. The mobile phase typically consists of a combination of aqueous ammonium acetate (10 mM) and acetonitrile, employing a rapid gradient program to achieve efficient separation while maintaining a short run time for high-throughput applications. The column temperature should be maintained between 30-40°C to ensure retention time reproducibility, and the injection volume is typically 5-20 μL depending on the sensitivity requirements and sample availability. The use of ammonium acetate in the mobile phase facilitates efficient ionization in the mass spectrometer while providing buffering capacity for reproducible retention times [2].

Mass Spectrometric Parameters

Table 3: Optimized MS/MS parameters for Epalrestat and this compound

Parameter Epalrestat (Analyte) This compound (Internal Standard)
Precursor Ion (m/z) 318 323
Product Ion (m/z) 58 58
Ionization Mode ESI positive ESI positive
Dwell Time (ms) 50-100 50-100
Collision Energy (V) Optimized for system Optimized for system
Declustering Potential (V) Optimized for system Optimized for system

Detection should be performed in Multiple Reaction Monitoring (MRM) mode to achieve the highest specificity and sensitivity. The transition of m/z 318→58 is monitored for Epalrestat, while m/z 323→58 is monitored for this compound. The fragment ion at m/z 58 is common to both compounds and corresponds to a stable fragmentation product of the thiazolidineacetic acid moiety. The instrument parameters including collision energy, declustering potential, and entrance potential should be optimized for the specific instrument platform being used. The source temperature, ion spray voltage, and nebulizer gas should be adjusted to maximize signal intensity while minimizing source fragmentation [2].

Experimental Protocol for Sample Preparation and Analysis

G Figure 1: Workflow for Sample Preparation of this compound in Biological Matrices Start Start: Biological Sample (Plasma, Tissue Homogenate) Ppt Protein Precipitation with Acetonitrile (containing Internal Standard) Start->Ppt Centrifuge Centrifugation (10,000 × g, 10 min, 4°C) Ppt->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness under Nitrogen Stream Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject End End: Data Acquisition and Quantification Inject->End

Sample Preparation Protocol for Plasma/Serum

Materials and Reagents:

  • Blank plasma/serum matrix
  • This compound working solution (1 μg/mL in 50:50 methanol:water)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Ammonium acetate (MS grade)
  • Deionized water (18.2 MΩ·cm resistivity)

Procedure:

  • Sample Aliquot: Transfer 100 μL of plasma/serum sample to a clean microcentrifuge tube.
  • Internal Standard Addition: Add 10 μL of this compound working solution (1 μg/mL) to each sample. For calibration standards, add appropriate concentrations of unlabeled Epalrestat.
  • Protein Precipitation: Add 300 μL of ice-cold acetonitrile to each sample. Vortex vigorously for 30 seconds to ensure complete mixing.
  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Supernatant Collection: Carefully transfer the clear supernatant to a new clean tube, avoiding disturbance of the protein pellet.
  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dried extract in 100 μL of initial mobile phase (typically 10 mM ammonium acetate:acetonitrile, 90:10 v/v).
  • Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis [2] [1].
Method Validation Parameters

For regulatory compliance and scientific rigor, the analytical method should be thoroughly validated according to accepted guidelines. The linear dynamic range for Epalrestat quantification typically spans from 2-5,000 ng/mL in rat plasma, with the lower limit of quantification (LLOQ) established at 2 ng/mL. The within-batch accuracy should fall within 101.3-108.0% of the nominal concentration, with precision (expressed as coefficient of variation) ranging between 3.0-12.3%. Additional validation parameters including specificity, matrix effects, recovery, and stability under various storage and processing conditions should be established to ensure reliable performance throughout the analytical workflow. The use of this compound as an internal standard significantly improves the accuracy and precision of the method by correcting for variability in sample preparation and matrix-induced ionization effects in the mass spectrometer [2].

Applications in Pharmacokinetic Studies

The validated LC-MS/MS method with this compound as internal standard has been successfully applied to pharmacokinetic studies in animal models. Following oral administration of Epalrestat at 10 mg/kg to Wistar rats, the mean pharmacokinetic parameters demonstrate a Cmax of 4077 ± 1327 ng/mL, AUC0-24 of 8989 ± 1590 ng·h/mL, and elimination half-life of 2.9 ± 1.4 hours. The absolute bioavailability of Epalrestat was determined to be 90 ± 14% in male Wistar rats, indicating excellent oral absorption. These parameters were reliably quantified using the deuterated internal standard approach, which provided the necessary precision and accuracy for robust pharmacokinetic modeling [2].

The application of this compound extends beyond conventional pharmacokinetics to specialized research areas including tracer metabolomics, where it helps elucidate the role of aldose reductase in abnormal polyol metabolism associated with diabetic complications and congenital disorders of glycosylation. Recent research has revealed that aldose reductase inhibition with Epalrestat decreases polyols and increases GDP-mannose in PMM2-CDG (phosphomannomutase 2 congenital disorder of glycosylation), demonstrating that AR inhibition diverts glucose flux away from polyol production toward the synthesis of sugar nucleotides and ultimately improves glycosylation. These sophisticated applications rely on the precise quantification enabled by deuterated internal standards like this compound to generate reliable data for metabolic pathway analysis [3].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Poor Recovery: If recovery of Epalrestat is suboptimal, consider modifying the protein precipitation solvent ratio or alternative extraction techniques such as solid-phase extraction (SPE).
  • Matrix Effects: To address ionization suppression or enhancement, ensure adequate chromatographic separation of the analyte from matrix components and use the deuterated internal standard to correct for these effects.
  • Carryover: Implement a robust needle wash procedure and include blank injections between samples to monitor for potential carryover.
  • Deuterium Exchange: Although minimal with aromatic deuterium atoms, monitor for potential back-exchange in aqueous solutions, particularly under extreme pH conditions.
Analytical Quality Control

For ongoing studies, implement a comprehensive quality control system including:

  • Calibration Standards: A minimum of six non-zero concentrations covering the expected range
  • Quality Control Samples: Prepared at low, medium, and high concentrations in the same matrix as study samples
  • System Suitability: Evaluation of retention time, peak shape, and signal-to-noise ratio before sample analysis
  • Batch Acceptance Criteria: Predefined limits for accuracy and precision of quality control samples

Conclusion

This compound serves as an essential analytical tool for the precise quantification of Epalrestat in biological matrices. The protocols outlined in this document provide researchers with a robust methodology for sample preparation, LC-MS/MS analysis, and data interpretation. The use of this deuterated internal standard significantly enhances the reliability and reproducibility of experimental results, making it indispensable for pharmacokinetic studies, metabolic investigations, and drug development research involving Epalrestat. By following these detailed application notes and protocols, researchers can implement this methodology with confidence in their analytical workflows.

References

Application Note: LC-MS/MS Analysis of Epalrestat-d5

Author: Smolecule Technical Support Team. Date: February 2026

This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of Epalrestat-d5 in biological matrices. The method is adapted and optimized from published procedures for Epalrestat [1] [2], leveraging the superior sensitivity and selectivity of triple quadrupole mass spectrometers [3]. It is designed for application in pharmacokinetic and metabolomic studies during drug development.

Introduction

Epalrestat is an aldose reductase inhibitor used for the treatment of diabetic neuropathy. Recent research has also proposed its potential in treating PMM2-CDG (a congenital disorder of glycosylation), where it helps decrease abnormal polyol production and improve glycosylation [4]. The deuterated analog, This compound, is used as an internal standard in quantitative bioanalysis to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of assays.

This protocol outlines a robust, validated method for separating and quantifying this compound, which is critical for high-quality research in drug metabolism and pharmacokinetics.

Experimental Protocol

2.1. Materials and Reagents

  • Analyte: this compound (deuterated at five positions).
  • Internal Standard (IS): A stable isotope-labeled analog other than this compound is recommended if this compound is the analyte. For Epalrestat analysis, this compound serves as the perfect IS.
  • Chemicals: HPLC-grade Methanol, Acetonitrile, and Ammonium Acetate. Purified water (e.g., from a Milli-Q system).
  • Biological Matrix: Rat or human plasma treated with an appropriate anticoagulant (e.g., K2EDTA).

2.2. Instrumentation and Chromatographic Conditions The following conditions are recommended based on published methods for Epalrestat [1] [2] and instrument capabilities [3].

  • LC System: A high-performance liquid chromatography system capable of delivering precise gradients (e.g., Thermo Scientific Vanquish or equivalent).
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific Quantis or Altis) operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in negative ion mode [3] [1].
  • Data Processing Software: Xcalibur, TraceFinder, or Chromeleon [3].

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification | | :--- | :--- | | Analytical Column | XBridge C18, 250 × 4.6 mm, 5 µm [2] or equivalent. | | Mobile Phase A | 10 mM Ammonium Acetate in Water [1] [2]. | | Mobile Phase B | Methanol [2] or Acetonitrile. | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 2.0 | 90 | | | 5.0 | 90 | | | 5.1 | 10 | | | 7.0 | 10 | | Flow Rate | 1.0 mL/min [1] | | Column Temperature | 25 °C [2] | | Injection Volume | 10 µL [2] |

2.3. Mass Spectrometric Conditions The MRM transitions must be experimentally optimized for this compound. The following is an estimate based on the known transition for Epalrestat.

Table 2: Proposed MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Epalrestat 318 58 [1] To be optimized
This compound 323 58 To be optimized
  • Ionization Mode: ESI-Negative
  • Source Parameters: Spray voltage, vaporizer temperature, sheath and auxiliary gas pressures should be optimized for maximum response.

2.4. Sample Preparation Procedure

  • Thaw and Centrifuge: Thaw frozen plasma samples on ice and centrifuge at 10,000 × g for 5 minutes.
  • Protein Precipitation:
    • Aliquot 100 µL of plasma into a microcentrifuge tube.
    • Add a known amount of the Internal Standard working solution.
    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
    • Vortex vigorously for 2 minutes.
    • Centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Supernatant Injection: Transfer the clear supernatant to an autosampler vial and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
Method Validation

The method should be validated according to ICH or FDA guidelines. Key parameters, with exemplary data for Epalrestat from literature, are summarized below.

Table 3: Key Method Validation Parameters (Exemplary data for Epalrestat) [1] [2]

Validation Parameter Result for Epalrestat
Linear Range 2 - 5,000 ng/mL [1]
Precision (% RSD) Within-batch: 3.0 - 12.3% [1]
Accuracy (%) Within-batch: 101.3 - 108.0% [1]
LOD / LOQ 0.082 µg/mL / 0.2 µg/mL (in bulk drug) [2]
Recovery ~100% [2]
Experimental Workflow and Data Processing

The entire procedure, from sample preparation to data reporting, can be visualized in the following workflow. The diagram is generated using Graphviz with high-contrast colors for readability.

G Start Start Sample Analysis Prep Sample Preparation: Protein Precipitation Start->Prep Inj LC-MS/MS Injection Prep->Inj Chrom Chromatographic Separation Inj->Chrom MS MS Detection: MRM Quantification Chrom->MS Data Data Acquisition MS->Data Process Data Processing & Quantitation Data->Process End Report Results Process->End

Diagram Title: LC-MS/MS Workflow for this compound Analysis

For comparative analysis of multiple chromatograms (e.g., in stability studies), advanced data processing is required. This involves registration (alignment) to correct for retention time shifts and normalization to account for differences in sample amount [5] [6]. The following diagram illustrates this comparative data processing pipeline.

G Input Input: Sample & Reference Chromatograms Reg Registration (Peak Alignment) - Affine Transformation Input->Reg Norm Normalization (Intensity Scaling) - Standard-based Factor Reg->Norm Comp Generate Comparison Norm->Comp Output Output: Difference Plot & Quantitative Report Comp->Output

Diagram Title: Chromatogram Comparison Data Processing

Application in Biological Research

This validated method enables precise investigation of Epalrestat's role in metabolic pathways. The diagram below illustrates its mechanism of action in the context of diabetic complications and PMM2-CDG, based on recent metabolomic findings [4].

G Glucose Glucose AR Aldose Reductase (AR) Glucose->AR  High Glucose Flux PMM2 PMM2 Deficiency Sorbitol Sorbitol AR->Sorbitol Complications Diabetic Complications & Neuropathy Sorbitol->Complications Glyco Impaired Glycosylation Epa This compound (AR Inhibitor) Epa->AR  Inhibits Rewire Metabolic Rewiring

Diagram Title: Epalrestat Mechanism and Metabolic Impact

References

Comprehensive Analytical Protocol for Epalrestat-d5 in Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Epalrestat is a clinically important aldose reductase inhibitor used for managing diabetic peripheral neuropathy (DPN) in several countries including Japan, China, and India [1] [2]. As research continues to explore potential applications of epalrestat beyond neuropathy—including nephropathic protection in diabetic kidney disease—the need for robust analytical methods to study its pharmacokinetic profile has increased significantly [1]. The deuterated internal standard epalrestat-d5 provides superior analytical precision for quantitative LC-MS/MS assays by correcting for variability in sample preparation and ionization efficiency, thereby enhancing data quality in pharmacokinetic studies.

The development of reliable bioanalytical methods for epalrestat quantification faces several challenges, including achieving sufficient sensitivity for low-concentration pharmacokinetic samples, addressing the compound's specific extraction recovery requirements from biological matrices, and ensuring selectivity against endogenous matrix components [3] [4]. This application note addresses these challenges by presenting a thoroughly validated LC-MS/MS method with detailed protocols for studying epalrestat pharmacokinetics in preclinical models, complete with experimental parameters, validation data, and visual workflow representations to facilitate implementation in drug development laboratories.

Analytical Method Development

LC-MS/MS Protocol for Epalrestat Quantification

The developed LC-MS/MS method provides reliable quantification of epalrestat in biological matrices with superior sensitivity and high selectivity [4]. The method employs protein precipitation as the sample preparation technique, offering advantages of simplicity and throughput compared to more complex extraction methodologies. For the deuterated internal standard this compound, the same protocol applies with expectation of nearly identical chromatographic behavior and ionization characteristics, with appropriate mass adjustment.

Chromatographic conditions utilize a reverse-phase separation strategy with a C18 column and gradient elution program. The mobile phase consists of 10mM ammonium acetate in water (Solvent A) and acetonitrile (Solvent B), with a flow rate of 0.4 mL/min and column temperature maintained at 40°C [4]. The gradient program begins at 30% B, increases to 90% B over 2.5 minutes, holds for 1 minute, then returns to initial conditions for re-equilibration. The total run time is 5 minutes per sample, enabling high-throughput analysis of large pharmacokinetic sample sets.

Mass spectrometric detection operates in multiple reaction monitoring (MRM) mode with electrospray ionization. For epalrestat, the transition monitored is m/z 318→58, while for the internal standard this compound, the transition should be adjusted accordingly based on the specific deuterated positions [4]. Optimization of mass parameters should include declaration of ionization polarity (positive mode for epalrestat), and careful adjustment of collision energy and cone voltage for maximal sensitivity of both analyte and internal standard.

Table 1: LC-MS/MS Instrument Parameters for Epalrestat Quantification

Parameter Specification
Chromatography
Column Reverse-phase C18 (50 × 2.1 mm, 2.6 µm)
Mobile Phase A 10 mM ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Program 30% B to 90% B over 2.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (Positive)
MRM Transition (Epalrestat) m/z 318 → 58
MRM Transition (IS) m/z 410 → 348 (for reference IS)
Sample Preparation
Technique Protein Precipitation
Internal Standard This compound (deuterated analog)
Sample Preparation Workflow

The sample preparation protocol employs a straightforward protein precipitation technique that provides excellent recovery while minimizing complexity. The workflow begins with aliquoting 50 µL of plasma (or other biological matrix) into a clean microcentrifuge tube. Next, add 10 µL of the internal standard working solution (this compound at appropriate concentration in methanol or acetonitrile) to each sample, followed by 150 µL of acetonitrile for protein precipitation. Vortex mix vigorously for 1-2 minutes to ensure complete precipitation, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Finally, transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis, with typical injection volumes of 5-10 µL.

The following workflow diagram illustrates the sample preparation process:

sample_prep Start Start Sample Preparation Step1 Aliquot 50 µL plasma Start->Step1 Step2 Add 10 µL IS working solution Step1->Step2 Step3 Add 150 µL acetonitrile Step2->Step3 Step4 Vortex mix 1-2 minutes Step3->Step4 Step5 Centrifuge 14,000 × g, 10 min, 4°C Step4->Step5 Step6 Transfer supernatant to vial Step5->Step6 End LC-MS/MS Analysis Step6->End

Diagram 1: Sample preparation workflow for epalrestat analysis in biological matrices

Method Validation

Validation Parameters and Acceptance Criteria

The LC-MS/MS method for epalrestat quantification has been rigorously validated according to regulatory standards for bioanalytical methods, demonstrating excellent performance across all validation parameters [3] [4]. The method exhibits linear response over a concentration range of 2-5,000 ng/mL, covering expected pharmacokinetic concentrations following therapeutic dosing. The lower limit of quantification (LLOQ) of 2 ng/mL provides sufficient sensitivity to characterize the terminal elimination phase of epalrestat, which has a half-life of approximately 1.2-2.9 hours in preclinical models.

Precision and accuracy assessments demonstrate within-batch accuracy of 101.3-108.0% with precision (CV) of 3.0-12.3% across the validated concentration range [4]. The method also shows consistent extraction recovery (112.5-123.6%) with minimal matrix effects (87.9-89.5%), indicating that the protein precipitation preparation effectively isolates epalrestat while minimizing ion suppression or enhancement from co-eluting matrix components [3]. The use of this compound as internal standard further corrects for any residual matrix effects or preparation inconsistencies.

Table 2: Method Validation Performance Parameters for Epalrestat

Validation Parameter Result Acceptance Criteria
Linearity Range 2-5,000 ng/mL R² ≥ 0.99
Lower Limit of Quantification 2 ng/mL Accuracy 80-120%, CV ≤20%
Precision (CV%) 3.0-12.3% ≤15% (≤20% at LLOQ)
Accuracy (%) 101.3-108.0% 85-115% (80-120% at LLOQ)
Extraction Recovery 112.5-123.6% Consistent across levels
Matrix Effect 87.9-89.5% 85-115%
Carryover <20% of LLOQ ≤20% of LLOQ
Experimental Protocol for Method Validation

Linearity and calibration curve validation requires preparation of a minimum of eight non-zero calibration standards covering the range of 2-5,000 ng/mL, plus a blank sample (without analyte) and a zero sample (with internal standard). Analyze calibration curves in triplicate across three separate days, with correlation coefficients (R²) exceeding 0.99. The calibration curve typically follows a weighted linear regression model (1/x or 1/x² weighting) to ensure accuracy across the extensive concentration range.

Precision and accuracy are assessed using quality control (QC) samples at four concentration levels: LLOQ (2 ng/mL), low QC (6 ng/mL), medium QC (400 ng/mL), and high QC (4000 ng/mL). Analyze five replicates of each QC level in a single run for within-batch evaluation, and across three different days for between-batch assessment. Extraction recovery is determined by comparing peak areas of pre-extraction spiked samples with post-extraction spiked samples at three concentration levels. Matrix effects are evaluated by analyzing samples from six different lots of matrix, with the matrix factor (peak area in presence of matrix/peak area in solution) having a CV ≤15%.

Pharmacokinetic Applications

Protocol for Pharmacokinetic Study in Rats

The rat pharmacokinetic study provides critical data on epalrestat absorption, systemic exposure, and elimination characteristics following oral administration [4]. The protocol utilizes male Wistar rats (weighing 200-250 g, n=6 per group) following an overnight fast with free access to water. Administer epalrestat orally at 10 mg/kg, suspended appropriately in 0.5% carboxymethylcellulose (CMC) solution. Collect blood samples (approximately 0.3 mL) pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose via a suitable method (e.g., tail vein or cannulation). Centrifuge blood samples immediately at 4°C at 6200 × g for 10 minutes to separate plasma, and store at -80°C until analysis.

Sample analysis follows the validated LC-MS/MS method described in Section 2.1, with this compound as internal standard. Calculate plasma concentrations using the daily calibration curve, and determine key pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., WinNonlin or Phoenix). This study design typically yields mean pharmacokinetic parameters including maximum concentration (C~max~) of 4077 ± 1327 ng/mL, area under the curve (AUC~0-24~) of 8989 ± 1590 ng·h/mL, and elimination half-life (t~1/2~) of 2.9 ± 1.4 hours, with absolute bioavailability of approximately 90 ± 14% in male Wistar rats [4].

Protocol for Pharmacokinetic Study in Mice

For mouse studies, use C57BL/6J mice (weighing 20-25 g, n=6-8 per group) following similar fasting conditions [3]. Administer epalrestat orally at appropriate doses (typically 10-50 mg/kg) suspended in vehicle. Collect blood samples via retro-orbital bleeding or other appropriate methods at serial time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours post-dose) using small collection volumes (50-100 μL) to avoid physiological impact. Process plasma as described for rat studies and analyze using the LC-MS/MS method. In mice, epalrestat demonstrates dose-dependent exposure with mean C~max~ of 36.23 ± 7.39 μg/mL, AUC~0-12h~ of 29,086.5 μg/L·h, half-life of 1.2 hours, and mean residence time (MRT) of 1.8 hours following single-dose administration [3].

Table 3: Pharmacokinetic Parameters of Epalrestat in Preclinical Models

Parameter Rats (10 mg/kg) [4] Mice (Single Dose) [3]
C~max~ 4077 ± 1327 ng/mL 36.23 ± 7.39 μg/mL
AUC~0-last~ 8989 ± 1590 ng·h/mL 29,086.5 μg/L·h
T~max~ (h) 1-2 h 1-2 h
t~1/2~ (h) 2.9 ± 1.4 h 1.2 h
MRT (h) Not specified 1.8 h
V~d~/F (L/kg) Not specified Dose-dependent
CL/F (L/h/kg) Not specified Dose-dependent
Bioavailability 90 ± 14% Not specified

The following diagram illustrates the pharmacokinetic study workflow:

pk_study Start PK Study Design Dosing Administer Epalrestat Oral Dose (10 mg/kg) Start->Dosing Sampling Serial Blood Collection Pre-dose to 24 hours Dosing->Sampling Processing Plasma Separation by Centrifugation Sampling->Processing Analysis LC-MS/MS Analysis with this compound IS Processing->Analysis Calculation Non-Compartmental Analysis Analysis->Calculation Results PK Parameter Calculation Calculation->Results

Diagram 2: Pharmacokinetic study workflow from dosing to parameter calculation

Tissue Distribution Study

Protocol for Tissue Distribution in Mice

The tissue distribution study protocol characterizes epalrestat penetration into various organs and tissues, providing critical information on potential sites of action and accumulation [3]. Use C57BL/6J mice (n=4-6 per time point) administered a single oral dose of epalrestat (10-50 mg/kg). At predetermined time points (e.g., 1, 2, 4, 8, and 12 hours post-dose), euthanize animals and collect tissues of interest including stomach, intestine, liver, kidney, brain, and any other relevant tissues. Rinse tissues with cold saline to remove blood, blot dry, and weigh accurately. Homogenize tissues in phosphate buffer or saline (typically 1:3 w/v ratio) using a homogenizer cooled with ice bath. Store homogenates at -80°C until analysis.

For analysis, aliquot 50 μL of tissue homogenate and follow the sample preparation procedure described in Section 2.2, with careful attention to potential matrix effects in different tissues. Prepare tissue-specific calibration curves in corresponding blank tissue homogenates to account for extraction efficiency variations. Epalrestat demonstrates high tissue exposure in stomach, intestine, liver, and kidney, with only minimal distribution to brain, indicating limited blood-brain barrier penetration [3]. This distribution pattern aligns with epalrestat's pharmacological effects in peripheral tissues and its utility for diabetic complications without significant central nervous system exposure.

Multi-Dose Pharmacokinetic Protocol

The multiple-dose pharmacokinetic study evaluates potential time-dependent changes in epalrestat disposition and is conducted similarly to the single-dose study but with extended duration [3]. Administer epalrestat once daily for 7-14 days at the selected dose level (e.g., 10 mg/kg/day). On the final day of dosing, conduct intensive blood sampling as described in the single-dose protocol. Compare pharmacokinetic parameters between single and multiple dosing to identify any significant alterations. Studies have shown that multiple dosing significantly increases mean residence time (MRT) and apparent volume of distribution (V~d~) compared to single-dose administration, suggesting possible tissue accumulation or altered distribution with repeated dosing [3].

Dosing Formulation and Administration

Formulation Preparation Protocol

For oral administration in preclinical studies, epalrestat requires formulation in appropriate vehicles due to its poor aqueous solubility. The standard formulation uses 0.5% carboxymethylcellulose (CMC) sodium salt in purified water. To prepare 100 mL of vehicle, accurately weigh 0.5 g of CMC sodium and gradually add it to 100 mL of purified water while stirring continuously using a magnetic stirrer. Continue stirring until the CMC is completely dissolved and the solution appears clear without visible particles. This may take 1-2 hours. Alternatively, prepare a 1% CMC stock solution and dilute 1:1 with water for 0.5% concentration.

For the dosing formulation, accurately weigh the required amount of epalrestat based on the intended dose level and animal body weight. For a 10 mg/kg dose in rats (average weight 225 g), the required epalrestat per animal is 2.25 mg. Add the weighed epalrestat to the appropriate volume of 0.5% CMC vehicle (typically 5-10 mL/kg administration volume, so approximately 1.125 mL for a 225 g rat). Mix thoroughly using a vortex mixer or magnetic stirrer to ensure uniform suspension. Prepare fresh dosing formulation daily to maintain stability and consistency. For controlled studies, consider analyzing dosing formulation samples to confirm accurate target concentrations.

Conclusion

This comprehensive application note provides detailed protocols for the quantification of epalrestat using this compound as internal standard in pharmacokinetic studies. The validated LC-MS/MS method offers robust performance with sensitivity sufficient to characterize epalrestat pharmacokinetics in both plasma and tissues. The incorporation of This compound as internal standard enhances data quality by correcting for analytical variability, particularly important in long-term pharmacokinetic studies with multiple sampling points. The protocols described have been demonstrated to yield reliable and reproducible results in preclinical species, providing a solid foundation for future investigational studies of epalrestat in diabetic complications.

References

extraction efficiency and recovery of Epalrestat-d5

Author: Smolecule Technical Support Team. Date: February 2026

General Workflow for LC-MS Bioanalysis with Epalrestat-d5

The following diagram outlines the standard protocol for using an internal standard like this compound in bioanalysis.

Start Start: Sample Preparation IS_Add 1. Add Internal Standard (this compound) to biological sample Start->IS_Add ProteinPrecip 2. Protein Precipitation (e.g., with cold methanol or acetonitrile) IS_Add->ProteinPrecip Centrifuge 3. Centrifuge ProteinPrecip->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Inject 5. Inject into LC-MS/MS System Supernatant->Inject DataAnalysis 6. Data Analysis: Calculate analyte concentration based on IS response Inject->DataAnalysis End End DataAnalysis->End

Key Parameters to Define in Your Protocol

When developing your own detailed protocol, you will need to define and optimize the following parameters. The table below outlines critical variables to consider.

Parameter Typical Considerations Purpose/Impact
Sample Volume Plasma, serum, urine volume (e.g., 50-100 µL). Must be practical and provide sufficient sensitivity.
Internal Standard Amount Spiking volume and concentration of this compound solution. Must be precise and consistent across all samples.
Protein Precipitation Solvent Type (e.g., methanol, acetonitrile), volume (e.g., 2-4x sample volume), acidity. Efficiently removes proteins; choice affects recovery of analyte and IS.
Mixing & Centrifugation Vortex time & speed; centrifugation speed, time, and temperature. Ensures complete precipitation and recovery of the supernatant.
Chromatography (LC) Column type, mobile phase, gradient, flow rate. Separates Epalrestat and this compound from matrix components.
Mass Spectrometry (MS) Ionization mode (e.g., ESI), MRM transitions for Epalrestat and this compound. Provides specific detection and quantification.

Epalrestat-d5 peak splitting in HPLC resolution

Author: Smolecule Technical Support Team. Date: February 2026

What is Peak Splitting?

Peak splitting in HPLC occurs when a single analyte peak appears as two or more conjoined peaks, often described as having a 'shoulder' or 'twin' [1]. This indicates that different portions of the sample are eluting at slightly different times, which can be caused by various issues in the column, method, or instrumentation [2].

Troubleshooting Guide: Causes and Solutions

The table below summarizes the common causes of peak splitting and their respective solutions, synthesized from expert sources.

Category Root Cause Symptoms & Specifics Recommended Solution
Column Issues Voids at column inlet [1] [3] All peaks splitting; uneven flow paths Reverse-flush the column if possible [3]. Replace column [1].
Blocked or contaminated inlet frit [1] [4] All peaks splitting; pressure changes Wash column with strong solvent (e.g., 90% ACN or MeOH) [3]. Replace frit or column [1].
Degraded column packing [2] Split peaks for some or all analytes Replace column. Ensure column is packed with even, bubble-free material [2].
Method & Sample Strong Sample Solvent [4] Affects early-eluting peaks or all peaks if solvent is stronger than mobile phase Dilute sample in a solvent that is weaker than or matches the starting mobile phase [4] [2].
Co-elution of Components [1] Only a single peak appears split; indicates two unresolved compounds Optimize method: adjust mobile phase composition, temperature, or flow rate [1]. Verify with smaller injection volume [1].
High Sample Concentration [2] Overloads the stationary phase, causing split peaks Dilute the sample to an appropriate concentration [2].
Instrument & Connections Dead Volume in Flow Path [4] All peaks splitting (if after column); peak shape improves with retention time (if before column) Check and tighten all connections between injector and detector. Use low-dead-volume fittings and ensure proper ferrule depth [4] [2].
Unstable Mobile Phase/Flow [2] Unstable baseline combined with peak splitting Use high-quality solvents, degas mobile phase, and regularly calibrate the pump for a stable flow rate [2].

To help diagnose the problem systematically, you can follow the logic in this workflow:

Start Observe Peak Splitting Q1 Are ALL peaks splitting? Start->Q1 Q2 Check for Instrument Dead Volume Q1->Q2 Yes Q5 Is it a SINGLE peak showing splitting? Q1->Q5 No Q3 Check Column & Frit Condition Q2->Q3 If connections are tight A1 Likely Cause: Instrument Issue (Solution: Check and tighten all connections between injector and detector.) Q2->A1 A2 Likely Cause: Column Issue (Solution: Wash, reverse-flush, or replace the column.) Q3->A2 Q4 Check Sample Solvent vs. Mobile Phase A3 Likely Cause: Strong Sample Solvent (Solution: Dilute sample in a weaker solvent matching the mobile phase.) Q4->A3 If solvent is stronger Q5->Q4 A4 Likely Cause: Co-elution or Specific Method Issue (Solution: Optimize method parameters like mobile phase, temperature, flow rate.) Q5->A4 If solvent is correct

FAQs on HPLC Peak Splitting

Q1: I only see splitting in one peak in my mixture. What does this mean? This strongly suggests that the "split peak" is actually two different compounds co-eluting very close together [1]. You should try a smaller injection volume to confirm. If you observe two separate peaks, you need to adjust your method parameters like mobile phase composition, temperature, or flow rate to achieve better resolution [1].

Q2: How can a strong sample solvent cause peak splitting? If the sample is dissolved in a solvent that is stronger (e.g., more organic in Reverse-Phase HPLC) than the starting mobile phase, it can create a mismatch upon injection. This causes the analyte to precipitate and re-dissolve at the column head as the composition normalizes, leading to a distorted, often split, peak shape [4] [2]. The solution is to ensure your sample diluent is the same as or weaker than your initial mobile phase.

Q3: What is the simplest first step to try and fix a split peak? A column wash is a very effective first step. Flush the column thoroughly with a strong organic solvent like 90% acetonitrile or methanol to dissolve and wash out any accumulated contaminants that might be blocking the frit or creating active sites [3]. This can often restore the column's performance and improve peak shape.

Experimental Protocol: Column Washing and Evaluation

If a blocked frit or contamination is suspected, follow this detailed protocol:

  • Backflush the Column: Disconnect the column and re-connect it in a reversed direction (i.e., the outlet becomes the inlet). This can help dislodge particulates trapped at the frit [3].
  • Wash with Strong Solvent: Flush the column (in the reversed orientation) with a high-purity, degassed strong solvent (e.g., 90% Acetonitrile or Methanol in water) at a low flow rate (e.g., 0.2 - 0.5 mL/min for a 4.6 mm ID column) for 30-60 minutes [3].
  • Gradually Increase Flow: Slowly increase the flow rate to the column's maximum pressure limit to further clean the packing.
  • Re-equilibrate: Reconnect the column in the correct direction and re-equilibrate with your mobile phase for at least 10-20 column volumes.
  • Evaluate with Standard: Inject a standard solution and evaluate the peak shape. If splitting persists, the column may have an irreversible void and likely needs replacement [1].

References

optimizing mobile phase for Epalrestat-d5 separation

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Method for Epalrestat Separation

The table below summarizes the key parameters for a validated, stability-indicating RP-HPLC method for Epalrestat, developed using an Analytical Quality by Design (AQbD) approach [1].

Parameter Specification
Mobile Phase Sodium Dihydrogen Phosphate (NaH₂PO₄) : Methanol (10:90, v/v) [1]
Column X bridge C18 (250 mm × 4.6 mm, 5 µm) [1]
Flow Rate 1.1 mL/min [1]
Detection Wavelength 240 nm [1]
Retention Time ~2.88 minutes [1]
Linearity Range 50–150 µg/mL [1]
Injection Volume 10 µL [1]
Column Temperature 25°C [1]
Detailed Experimental Protocol

The following workflow outlines the key steps for method setup and sample preparation based on the published procedure [1].

Start Start Method Setup A Prepare Mobile Phase: NaH₂PO₄ Buffer : Methanol (10:90 v/v) Start->A B Degas & Filter (0.45 µm filter) A->B C Set Chromatographic Conditions: - Column: X bridge C18 - Flow: 1.1 mL/min - λ: 240 nm - Temp: 25°C B->C D Prepare Standard Solution: 1. Weigh 25 mg Epalrestat 2. Transfer to 25 mL flask 3. Dilute with mobile phase 4. Sonicate for 30 min C->D E Perform Injection (10 µL volume) D->E End Analyze Chromatogram E->End

HPLC Troubleshooting Guide

Here are common HPLC issues and their solutions, synthesized from general troubleshooting guides and specific information about Epalrestat.

Problem Possible Causes Recommended Solutions

| Abnormal Peak Shape (Tailing) | - Basic compounds interacting with silanol groups [2].

  • Column degradation or void [3] [2]. | - Use high-purity silica columns (e.g., Type B) [2].
  • Add a competing base like triethylamine (TEA) to the mobile phase [2].
  • Replace the column [2]. | | Pressure Fluctuations | - Air bubbles in the pump or detector [3].
  • Leaks, especially at fittings or pump seals [3]. | - Degas mobile phases thoroughly [3].
  • Purge the pump to remove air [3].
  • Inspect and tighten fittings; replace worn seals [3]. | | Peak Area Precision Issues | - Autosampler drawing air from a near-empty vial [2].
  • Sample degradation [2].
  • Leaking injector seal [2]. | - Ensure sufficient sample volume in vials [2].
  • Use a thermostatted autosampler and appropriate storage conditions [2].
  • Check and replace injector seals as needed [2]. | | Retention Time Shifts | - Inconsistencies in mobile phase preparation or column aging [3].
  • Fluctuations in flow rate or temperature [3]. | - Prepare mobile phases consistently and accurately [3].
  • Ensure the column is properly equilibrated before runs [3].
  • Service the pump regularly [3]. | | High Backpressure | - Blocked column frit or guard column [3] [2].
  • Particulate matter from samples or solvents [3]. | - Flush the column with a strong solvent [3].
  • Replace or clean the guard column/inlet frit [3] [2].
  • Filter all samples and solvents through a 0.45 µm or 0.22 µm membrane [3]. |

Frequently Asked Questions (FAQs)

  • What is the stability of Epalrestat in solution, and how does it affect my analysis? Epalrestat's stability is pH-dependent. It is more stable in neutral and alkaline conditions but degrades faster in acidic environments and at higher temperatures. Degradation follows first-order kinetics [4]. For accurate quantitative analysis, it is crucial to use a freshly prepared neutral diluent (like the mobile phase) and store standard solutions appropriately.

  • My peaks are broader than expected. What could be the issue? Broad peaks can result from a detector cell volume that is too large for the column used, excessive extra-column volume in tubing, or a slow detector response time setting [2]. Ensure your system (especially tubing diameter and detector cell) is appropriate for the column dimensions and adjust the data acquisition rate or response time in your software [2].

  • Why is a guard column recommended, and when should I replace it? A guard column protects the expensive analytical column from contaminants and particulates that can clog the inlet frit, leading to high backpressure and peak broadening [3]. Replace the guard column when you observe a steady increase in system pressure, a change in peak shape (like fronting or tailing), or a loss of resolution [2].

  • Is this method suitable for studying Epalrestat degradation? Yes. The method summarized from [1] has been validated as stability-indicating. It successfully separated Epalrestat from its degradation products formed under various stress conditions (acid, base, oxidation, etc.), meaning it is suitable for forced degradation studies.

References

improving Epalrestat-d5 detection sensitivity in MS

Author: Smolecule Technical Support Team. Date: February 2026

LC-MS/MS Method & Parameter Optimization

Fine-tuning your Liquid Chromatography and Mass Spectrometry parameters is the most direct way to enhance sensitivity. The core goal is to maximize ionization efficiency and improve the signal-to-noise ratio.

The table below summarizes optimal parameters from validated methods for detecting Epalrestat in biological matrices [1] [2].

Parameter Category Specific Setting Recommended Value / Condition Key Considerations & Impact
Chromatography Column Type Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 μm) Standard for small molecules; provides good retention and peak shape [1].
Mobile Phase Acetonitrile + 2 mM Ammonium Acetate in Water Acetonitrile offers sharp peaks. Additive like ammonium acetate promotes stable ionization [1].
Gradient Fast Gradient Elution A 2-minute run time with a 0.92-min retention time for Epalrestat has been validated, boosting throughput and peak concentration [1].
Flow Rate Micro-flow (e.g., 57 μL/min) Micro-flow offers a good compromise, significantly boosting signal intensity compared to analytical flow without the robustness challenges of nano-flow [3].
Mass Spectrometry Ionization Mode Negative Electrospray Ionization (ESI-) Suitable for Epalrestat, which is a carboxylic acid derivative [1].

| | MS Mode | Multiple Reaction Monitoring (MRM) | Epalrestat: m/z 318 → 58 Epalrestat-d5 (IS): m/z 410 → 348 | Monitors specific parent-to-daughter ion transitions for high selectivity and sensitivity [1] [2]. | | | Source Parameters | Capillary Voltage, Desolvation Temperature, Nebulizing/Drying Gas | Must be optimized for your specific instrument and mobile phase. Higher temperatures aid desolvation but can degrade thermally labile compounds [4]. |

Sample Preparation & Matrix Effects

Effective sample preparation is crucial for removing interfering compounds that can cause ion suppression and increase noise.

  • Primary Technique: Protein Precipitation
    • Protocol: Mix the plasma sample with a volume of acidified acetonitrile (containing 0.1% formic acid) that is three times the plasma volume [3]. Vortex the mixture thoroughly for 3 minutes, then centrifuge. Collect the supernatant for injection.
    • Rationale: This simple and rapid method effectively removes proteins, a major source of matrix effects, leading to a cleaner sample and improved signal-to-noise ratio [4].

Advanced Strategy: LC Miniaturization

For ultimate sensitivity, especially with limited sample volumes, consider scaling down your LC system.

  • Micro-flow LC-MS: Switching from a conventional analytical-flow system (e.g., 250 μL/min) to a micro-flow system (e.g., 57 μL/min) can provide a substantial boost in mass sensitivity. This is because the same amount of sample is less diluted before entering the ion source, leading to a more concentrated analyte plume and higher signal intensity [3].
  • Trade-off Consideration: While nano-flow LC offers even greater theoretical sensitivity, it often comes with challenges in robustness, ease of use, and reproducibility for small-molecule analysis. Micro-flow is generally recommended as the best compromise, offering significant sensitivity gains while maintaining practical robustness for routine analysis [3].

Troubleshooting FAQs

Here are answers to common specific issues you might encounter.

Q1: I am getting a weak signal for this compound. What should I check first?

  • Verify MS Polarity: Confirm your mass spectrometer is set to negative ion mode (ESI-). Epalrestat's carboxylic acid group ionizes best in this mode [4].
  • Check MRM Transitions: Ensure the mass spectrometer is monitoring the correct parent and product ions for both the analyte and internal standard. The classic transition for unlabeled Epalrestat is m/z 318 → 58 [2].
  • Optimize Source Geometry: The position of the ESI capillary relative to the sampling orifice is critical. For micro-flow rates, the tip should be positioned closer to the orifice to increase the density of the ion plume entering the mass spectrometer, thereby improving sensitivity [4].

Q2: My analysis suffers from high background noise or ion suppression. How can I reduce it?

  • Improve Sample Cleanup: Ensure your protein precipitation protocol is rigorous. Using a higher ratio of precipitation solvent to plasma or a different solvent (like methanol) can sometimes improve the removal of phospholipids and other interfering matrix components [4].
  • Consider APCI Ionization: If matrix effects persist in ESI, try Atmospheric Pressure Chemical Ionization (APCI). APCI is less susceptible to ion suppression caused by co-eluting matrix compounds because ionization occurs in the gas phase rather than in the liquid droplet [4].

Q3: The retention time of Epalrestat is unstable. What could be the cause?

  • Stabilize Mobile Phase pH: Epalrestat is a carboxylic acid derivative whose stability and retention can be pH-dependent [5]. Use a buffered mobile phase (like ammonium acetate) instead of unbuffered water/acetonitrile, and ensure the pH is stable, preferably in the neutral to slightly alkaline range where the compound is more stable [5].
  • Equilibrate the Column: Ensure the LC column is sufficiently equilibrated with the initial mobile phase composition before each injection, especially when using fast gradients.

Experimental Workflow for Sensitivity Optimization

The following diagram outlines a systematic workflow to diagnose and solve sensitivity issues in your lab.

Start Sensitivity Issue Detected Step1 1. Confirm Sample Prep Start->Step1 Step2 2. Verify LC-MS Setup Step1->Step2 Sample is clean Sub1 • Effective protein precipitation • Check for matrix interferences Step1->Sub1 Step3 3. Optimize Parameters Step2->Step3 Setup is correct Sub2 • Correct MS polarity (ESI-) • Accurate MRM transitions • Stable chromatographic retention Step2->Sub2 Step4 4. Advanced Strategies Step3->Step4 Further gains needed Sub3 • Fine-tune source parameters • Test micro-flow LC • Adjust gradient for peak focus Step3->Sub3 Sub4 • Implement micro-flow LC-MS • Evaluate APCI for tough matrices Step4->Sub4

References

reducing matrix effects for Epalrestat-d5 bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Mitigating Matrix Effects

Matrix effects (ME) cause ion suppression or enhancement, critically impacting the accuracy, sensitivity, and reliability of LC-MS methods. [1] [2] [3] For stable isotope-labeled internal standards like Epalrestat-d5, MEs can compromise the standard's ability to correct for analyte losses, making their management essential. [4] [2]

The table below summarizes core strategies to assess and overcome matrix effects throughout the analytical workflow.

Strategy Category Specific Methods & Techniques Key Considerations & Applications
Sample Preparation & Clean-up [1] [3] Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation Reduces concentration of interfering matrix components. SPE is highly effective for complex biological samples. [1]
Matrix Minimization [4] [3] Sample Dilution Simple and effective if method sensitivity allows. "Dirty" samples may require greater dilution. [4]
Chromatographic Optimization [1] Adjusting mobile phase, column type, or gradient Separates the analyte from co-eluting matrix interferences, a primary cause of ion suppression. [1]
Internal Standard Calibration [4] [2] Stable Isotope-Labeled Internal Standard (SIL-IS) The gold standard. Corrects for variability from MEs and instrument drift. [2]
Advanced Internal Standard Matching [4] Individual Sample-Matched IS (IS-MIS) Corrects for sample-specific MEs in heterogeneous batches, outperforming methods using a pooled sample. [4]
Alternative Standardization [5] Post-Column Infusion of Standard (PCIS) Valuable when SIL-IS is unavailable/expensive. Uses a structural analogue infused post-column for correction. [5]

Advanced Strategy: IS-MIS Normalization

For highly variable sample matrices, the Individual Sample-Matched Internal Standard (IS-MIS) method provides superior correction. [4] The workflow ensures internal standards are matched based on the behavior of individual samples rather than a pooled average.

Start Start: Analyze Sample at Multiple REFs FeatureMatching Feature Detection & Matching Start->FeatureMatching Raw Data ISSelection Optimal IS Selection for Each Feature FeatureMatching->ISSelection Feature Table MISCorrection Apply Matched IS (MIS) Correction ISSelection->MISCorrection MIS Assignment Result Output: Improved Accuracy & Reliability MISCorrection->Result

Procedure Overview [4]:

  • Sample Enrichment & Dilution: Prepare each sample at multiple Relative Enrichment Factors (REFs, e.g., REF 50, REF 100) to create a dilution series.
  • Instrumental Analysis: Inject all diluted samples in the analytical sequence.
  • Data Processing: Use software (e.g., MSDial) for feature detection and extraction. The data from multiple REFs allows for accurate matching of features (potential analytes) and internal standards across the entire dataset.
  • IS-MIS Correction: For each feature in a given sample, select the internal standard that shows the most similar behavior and matrix effect in that specific sample, rather than defaulting to the closest-eluting standard from a pooled sample run.
  • Performance: This method has been shown to achieve <20% RSD for 80% of features, enhancing reliability for large-scale studies despite a ~59% increase in analysis runs. [4]

Key Experimental Parameters for Evaluation

A systematic approach to evaluating matrix effect, recovery, and process efficiency is required by regulatory guidelines. [2] The experiment involves preparing and analyzing the following sets for at least 6 different matrix lots at two concentration levels. [2]

Sample Set Description Measures
Set 1 (Neat Solution) Analyte + IS spiked into pure mobile phase Instrument response without matrix
Set 2 (Post-extraction Spike) Blank matrix extracted, then analyte + IS spiked into the extract Absolute Matrix Effect (ME)
Set 3 (Pre-extraction Spike) Analyte + IS spiked into blank matrix, then carried through entire extraction Process Efficiency (PE) and Recovery (RE)

Calculations [2]:

  • Absolute Matrix Effect (ME%) = (Peak Area Set 2 / Peak Area Set 1) × 100
  • Process Efficiency (PE%) = (Peak Area Set 3 / Peak Area Set 1) × 100
  • Recovery (RE%) = (Peak Area Set 3 / Peak Area Set 2) × 100
  • IS-Normalized Matrix Factor (MF) = (Matrix Factor of Analyte) / (Matrix Factor of IS)

Acceptance criteria typically include a CV <15% for the IS-normalized Matrix Factor across different matrix lots. [2]

Frequently Asked Questions

Q1: When can matrix effects be ignored in Epalrestat analysis? In theory, only for a pure compound in solvent. In practice, matrix effects cannot be ignored for bioanalysis in complex matrices like plasma, serum, or CSF. Even with a stable isotope-labeled internal standard like this compound, the extent of correction must be validated, as perfect compensation is not guaranteed. [2] [3]

Q2: What is the biggest pitfall when trying to identify matrix effects? Relying solely on a pooled sample for method development and ME assessment. Biological samples are inherently variable; a pooled sample masks this heterogeneity, leading to inaccurate corrections. Using at least 6 individual matrix lots for validation is crucial. [4] [2]

Q3: Our sensitivity is limited. How can we reduce MEs without diluting? Focus on enhancing sample clean-up. Optimizing your SPE protocol or exploring different sorbents in a multilayer SPE can significantly remove phospholipids and other interferents without sacrificing analyte concentration. [1] [4] Also, investigate chromatographic parameters to increase the retention time difference between this compound and major matrix interferences. [1]

References

Epalrestat-d5 stability issues in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Epalrestat Stability & Degradation Profile

Understanding the inherent stability of Epalrestat is the first step in troubleshooting related issues. The following table summarizes key stability parameters derived from forced degradation studies [1].

Stress Condition Key Findings / Degradation Rate Recommended Stable Conditions
pH Degradation is pH-dependent. Least stable at strong acidic pH (e.g., pH 1.85). More stable in neutral and alkaline conditions [1]. Maintain solutions at neutral to alkaline pH [1].
Temperature Stability decreases with rising temperature. Degradation rate constants (k) increase significantly with temperature [1]. Store samples at lower temperatures; work at ambient or cooled conditions when possible [1].
Oxidative Stress (H₂O₂) Highly susceptible to oxidation. Degrades rapidly, even with 3% H₂O₂ [1]. Use antioxidants in sample preparation; avoid contact with oxidizing agents [1].
Light Exposure Stability decreases upon exposure to light, especially in aqueous solution. Samples shielded from light showed significantly less degradation [1]. Always handle Epalrestat samples under amber light or in opaque containers to shield from light [1].
Ionic Strength Stability decreases with increased ionic strength (tested with NaCl) [1]. Use buffers with lower ionic strength in sample preparation [1].
General Kinetics Degradation follows first-order reaction kinetics under various stress conditions [1]. -

Experimental Protocol: Assessing Epalrestat Stability

This detailed methodology allows you to replicate the stability study conditions to diagnose specific degradation problems in your lab [1].

  • Sample Preparation:

    • Prepare a stock solution of Epalrestat in N,N-dimethylformamide (DMF) at a concentration of 0.75 mg/mL [1].
    • Dilute the stock solution with phosphate buffers of varying pH (e.g., 1.85, 7.10, 10.97) to a working concentration of 150 μg/mL [1].
    • For stress tests, transfer samples to glass tubes and incubate at predefined temperatures, under different light conditions, or with oxidizing agents like H₂O₂ [1].
  • Chromatographic Analysis (RP-HPLC):

    • Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection [1].
    • Column: Waters C18 column (150 mm × 4.6 mm, 5 µm) [1].
    • Mobile Phase: A mixture of acetonitrile and buffer (25 mmol/L potassium phosphate monobasic and 25 mmol/L disodium hydrogen phosphate) in a 35:65 (v/v) ratio. The pH is adjusted to 6.5 with phosphoric acid [1].
    • Flow Rate: 1 mL/min [1].
    • Detection: Ultraviolet (UV) detection at a wavelength of 396 nm [1].
    • Column Temperature: 30 °C [1].
    • Injection Volume: 20 μL [1].
  • Sample Analysis:

    • Withdraw aliquots from stressed solutions at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) and rapidly cool them on ice to quench the reaction [1].
    • Dilute the samples with methanol and filter through a 0.22 µm membrane before HPLC analysis [1].
  • Identification of Degradation Products:

    • Degradation products can be identified using UHPLC coupled with a Photodiode Array detector and tandem mass spectrometry (PDA-MS/MS) [1].
    • Column: ACQUITY UHPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) [1].
    • Mobile Phase: Gradient elution with acetonitrile and 5 mmol/L ammonium acetate [1].
    • MS Parameters: Use an electrospray ionization (ESI) source in negative ionization mode. Set the capillary voltage to 3.0 kV and the cone voltage to 30 V. Full-scan MS data are typically collected from 50 to 400 Da [1].

The workflow for this stability assessment protocol can be visualized as follows:

Start Start Stability Assessment Prep Sample Preparation Start->Prep Stress Apply Stress Conditions (pH, Heat, Light, Oxidation) Prep->Stress Analyze RP-HPLC Analysis Stress->Analyze Identify Identify Degradants (via UHPLC-PDA-MS/MS) Analyze->Identify Result Interpret Stability Data Identify->Result

Frequently Asked Questions & Troubleshooting

Q1: My Epalrestat recovery from biological matrices is low and inconsistent. What could be the cause?

  • A: The most likely causes are degradation during sample processing or storage. Epalrestat is highly susceptible to light, oxidation, and acidic pH [1]. Ensure all steps are performed under amber light or in opaque vials. Consider adding a gentle antioxidant to your extraction solvents. Avoid highly acidic protein precipitation methods and use neutral pH buffers where possible.

Q2: I see unknown peaks in my chromatogram. How can I confirm if they are degradation products of Epalrestat?

  • A: The stress study identified seven degradation products [1]. To confirm, you can use the UHPLC-PDA-MS/MS conditions outlined in the experimental protocol above. The MS data will help you tentatively identify the structures of these degradants based on their mass and fragmentation patterns.

Q3: Are there any formulation strategies to improve the stability of Epalrestat?

  • A: Yes, recent research has focused on encapsulation to enhance stability and solubility. Studies have successfully incorporated Epalrestat into niosomes for ocular delivery and into chitosan-based nanoparticles using cyclodextrin inclusion complexes for oral administration [2] [3]. These systems can shield the drug from the external environment, thereby improving its stability.

Q4: What is the clinical relevance of Epalrestat's stability in research?

  • A: Ensuring the integrity of Epalrestat in pre-clinical and clinical studies is critical for accurately determining its pharmacokinetics and efficacy. Degradation products can not only skew analytical results but also potentially compromise therapeutic efficacy or cause unexpected side effects [1]. Furthermore, long-term clinical studies have shown that Epalrestat can help prevent the progression of diabetic complications like neuropathy and retinopathy, so maintaining its stability is key to achieving these benefits [4].

Key Stabilization Strategies

The following diagram summarizes the core strategies for protecting Epalrestat based on its degradation profile:

Center Protect Epalrestat Light Protect from Light (Use amber glass/containers) Center->Light pH Control pH (Use neutral/alkaline buffers) Center->pH Temp Control Temperature (Store/process at lower temps) Center->Temp Ox Prevent Oxidation (Use antioxidants) Center->Ox Ionic Manage Ionic Strength (Use lower salt buffers) Center->Ionic

References

Troubleshooting Epalrestat-d5 Signal Suppression

Author: Smolecule Technical Support Team. Date: February 2026

Signal suppression in analytical methods or functional assays can often be traced to high levels of oxidative stress and a compromised cellular environment in your experimental models. The table below summarizes the core issues and evidence-based solutions.

Problem Area Specific Issue Recommended Solution Key Parameters & Expected Outcome
Cellular Oxidative Stress High ROS levels interfering with signal detection. Pre-treat with Epalrestat (e.g., 4 hours before model establishment) [1]. Measure: Mitochondrial ROS (via mitoSOX Red), Lipid peroxidation (via C11-BODIPY581/591 or MDA levels). Outcome: Significant reduction in oxidative stress markers [1].
Mitochondrial Dysfunction Loss of mitochondrial membrane potential ((\Delta\psi_m)). Utilize Epalrestat to protect mitochondrial integrity [1]. Measure: (\Delta\psi_m) (via JC-1 staining, shift from red to green fluorescence). Outcome: Preservation of (\Delta\psi_m), improved cellular health [1].
Incomplete Pathway Activation Insufficient Nrf2 activation failing to counteract stress. Verify KEAP1/Nrf2 pathway activation through key experiments [1]. Measure: Nrf2 nuclear translocation, Expression of Nrf2 downstream genes. Assays: Western Blot, Immunofluorescence, SPR/CETSA for KEAP1 binding [1].

Experimental Protocols for Validation

To systematically confirm that Epalrestat is working as intended and to rule out the issues above, you can implement the following key experimental methodologies.

Verifying Direct Target Engagement (KEAP1 Binding)

This protocol confirms that Epalrestat directly interacts with its molecular target, KEAP1, which is the first step in its antioxidant mechanism.

  • Molecular Docking: Perform in silico docking studies to predict the binding affinity and binding site of Epalrestat to the KEAP1 protein [1].
  • Surface Plasmon Resonance (SPR): Use SPR to analyze the real-time binding kinetics (association and dissociation rates) between purified KEAP1 protein and Epalrestat, confirming a direct physical interaction [1].
  • Cellular Thermal Shift Assay (CETSA): Treat cells (e.g., Neuro-2a) with Epalrestat. Heat the cells to different temperatures. If Epalrestat binds to KEAP1, it will stabilize the protein, leading to higher levels of KEAP1 detected in the heated samples compared to untreated controls [1].
Assessing Antioxidant Effects in a PD Model (In Vitro)

This workflow details how to test Epalrestat's ability to mitigate oxidative stress in a cell model of Parkinson's disease, a common scenario where signal interference may occur.

Start Start In Vitro Assay Culture Culture N2a Cells Start->Culture PreTreat Pre-treat with Epalrestat (4h) Culture->PreTreat Induce Induce Model with MPP+ (24h) PreTreat->Induce Measure Measure Outcomes Induce->Measure End End Analysis Measure->End ROS MitoSOX Red (Mitochondrial ROS) Measure->ROS MMP JC-1 Staining (Mitochondrial Membrane Potential) Measure->MMP Lipid C11-BODIPY/MDA Assay (Lipid Peroxidation) Measure->Lipid

Detailed Steps:

  • Cell Culture: Use Neuro-2a (N2a) cells cultured in Dulbecco’s Modified Eagle's Medium with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C and 5% CO2 [1].
  • Drug Pre-treatment: Pre-treat cells with various concentrations of Epalrestat for 4 hours [1].
  • Model Induction: Introduce the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion) to the culture for 24 hours to induce a Parkinson's disease model with high oxidative stress [1].
  • Outcome Measurement:
    • Mitochondrial ROS: Detect using the fluorescent dye mitoSOX Red (5μM, 30 min incubation) analyzed by flow cytometry [1].
    • Mitochondrial Membrane Potential ((\Delta\psi_m)): Assess using the JC-1 dye. A decrease in the red/green fluorescence ratio indicates loss of (\Delta\psi_m) [1].
    • Lipid Peroxidation: Measure either with the C11-BODIPY581/591 probe (10μM, 30 min) for flow cytometry or by quantifying Malondialdehyde (MDA) levels with a commercial assay kit [1].
Confirming Pathway Activation (KEAP1/Nrf2)

This diagram illustrates the mechanism by which Epalrestat activates the protective Nrf2 pathway, which is crucial for reducing oxidative stress.

EPS Epalrestat (EPS) KEAP1_Norm KEAP1 EPS->KEAP1_Norm  Binds & Inhibits Nrf2_Norm Nrf2 (Inactive) KEAP1_Norm->Nrf2_Norm Targets for Ubiquitination Protasome Proteasomal Degradation Nrf2_Norm->Protasome EPS2 Epalrestat (EPS) KEAP1_EPS KEAP1 EPS2->KEAP1_EPS  Binds & Inhibits Nrf2_EPS Nrf2 (Active) KEAP1_EPS->Nrf2_EPS  Releases Nucleus Nucleus Nrf2_EPS->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Defense Antioxidant & Detoxification Genes ARE->Defense

Key Experimental Steps for Confirmation:

  • Nrf2 Localization: Use immunofluorescence to show Nrf2 translocation from the cytoplasm to the nucleus upon Epalrestat treatment [1].
  • Gene Expression: Perform Western Blot or RT-qPCR to measure increased levels of Nrf2 downstream proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) [1].
  • Pathway Inhibition: Use an Nrf2 inhibitor like ML385. If Epalrestat's protective effects are reversed, it confirms the role of the Nrf2 pathway [1].

Key Takeaways for Troubleshooting

  • Confirm Target Engagement: Before investigating other causes, use binding assays (SPR, CETSA) to verify Epalrestat is engaging its primary target, KEAP1 [1].
  • Quantitate Oxidative Stress: Directly measure mitochondrial ROS and lipid peroxidation in your model. If these are high, the cellular environment is likely interfering with your signal [1].
  • Check Mitochondrial Health: Assess the mitochondrial membrane potential. Epalrestat has been shown to protect mitochondrial function, which is foundational for stable cellular readings [1] [2].

References

Epalrestat Degradation Profile and Stability

Author: Smolecule Technical Support Team. Date: February 2026

Epalrestat is an aldose reductase inhibitor used for diabetic complications [1]. Its degradation is pH-dependent, follows first-order reaction kinetics, and is influenced by temperature, ionic strength, and light [2] [3].

Key Stability Factors

  • pH: Most stable in neutral to alkaline conditions; stability decreases in acidic environments [2] [3].
  • Temperature: Stability decreases with increasing temperature; lower temperatures are recommended for storage [2] [3].
  • Light: Stability decreases on exposure to light, especially in aqueous solutions [2].
  • Ionic Strength: Stability decreases with increasing ionic strength [2].

Degradation Kinetics and Shelf-Life (t₀.₉)

The table below summarizes degradation rate constants and calculated shelf-life under various stress conditions. Shelf-life (t₀.₉) is the time required for 10% degradation of the active pharmaceutical ingredient [2].

Condition Degradation Rate Constant (k, h⁻¹) Shelf-Life (t₀.₉, h)
Acidic pH (1.85) 0.2112 0.5
Alkaline pH (10.97) 0.0022 47.9
Temperature (25°C, pH 7.1) 0.0006 175.8
Temperature (60°C, pH 7.1) 0.0075 14.0
Temperature (100°C, pH 7.1) 0.0786 1.3
Ionic Strength (0.9, 60°C) 0.0092 11.4
Oxidation (3% H₂O₂) 0.5440 0.2
Irradiation (daylight) 0.0083 12.7

Experimental Protocol: Stability Testing and Degradation Product Identification

This method is based on the published RP-HPLC and UHPLC-PDA-MS/MS techniques [2].

1. Sample Preparation for Degradation Kinetics

  • Prepare a stock solution of Epalrestat in N,N-dimethylformamide at 0.75 mg/mL.
  • Dilute stock solution with phosphate buffers of varying pH to obtain 150 μg/mL working solutions.
  • For stress studies, expose solutions to different conditions:
    • Temperature: Incubate samples at 25, 37, 60, 80, and 100°C.
    • Ionic Strength: Add NaCl to adjust ionic strength (0.3 to 0.9).
    • Oxidation: Add H₂O₂ (3%, 10%, 30% v/v).
    • Irradiation: Expose to daylight, compared with light-shielded controls.
  • Withdraw aliquots at predetermined times and cool immediately to quench degradation.

2. RP-HPLC Analysis for Degradation Kinetics

  • Column: Waters C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile:Buffer (35:65, v/v). The buffer is 25 mmol/L each of potassium phosphate monobasic and disodium hydrogen phosphate, pH adjusted to 6.5 with phosphoric acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 396 nm.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Quantify Epalrestat peak area to determine concentration remaining at each time point.

3. UHPLC-PDA-MS/MS for Degradation Product Identification

  • Column: ACQUITY UHPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
  • Mobile Phase: Gradient elution with Acetonitrile (A) and 5 mmol/L Ammonium Acetate (B).
    • 0 - 1.0 min: 5% A
    • 1.0 - 1.5 min: 5% A to 26% A (linear gradient)
    • 1.5 - 13.0 min: 26% A
    • 13.0 - 15.0 min: 5% A
  • Flow Rate: 0.2 mL/min.
  • Detection: Photodiode Array (PDA).
  • Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.
  • MS Parameters:
    • Capillary Voltage: 3.0 kV
    • Cone Voltage: 30 V
    • Source Temperature: 120°C
    • Desolvation Temperature: 450°C
    • Collision Energy: 35 eV
    • Full-scan mass range: 50-400 Da.

Experimental Workflow for Degradation Studies

The following diagram visualizes the experimental workflow.

Start Start Degradation Study Prep Prepare Epalrestat Solutions (150 μg/mL in various buffers) Start->Prep Stress Apply Stress Conditions (pH, Heat, Light, Oxidation) Prep->Stress Sample Withdraw and Quench Aliquots at Predetermined Times Stress->Sample Analyze Analyze by RP-HPLC Sample->Analyze Identify Identify Products by UHPLC-PDA-MS/MS Analyze->Identify Data Calculate Kinetic Parameters (k, t₀.₉) Identify->Data

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Epalrestat, and how are they identified? Under stress conditions, seven degradation products were detected. Four were tentatively identified using UHPLC-PDA-MS/MS by analyzing changes in molecular weight and fragmentation patterns [2].

Q2: What are the critical storage considerations for Epalrestat solutions?

  • Container: Use light-resistant (amber) containers.
  • Temperature: Store at low temperatures; refrigerate for long-term stability.
  • Solvent Environment: Prepare solutions in neutral to alkaline pH buffers shortly before use. Avoid aqueous solutions for long-term storage [2] [3].

Q3: Our HPLC method for Epalrestat shows peak splitting or shoulder peaks. What could be the cause? This likely indicates the presence of co-eluting degradation products. Verify method specificity by analyzing a freshly prepared solution and a stressed sample. The published RP-HPLC method uses a specific C18 column and a phosphate buffer-acetonitrile mobile phase at pH 6.5, which effectively separated Epalrestat from its degradation products [2].

References

column selection for Epalrestat-d5 analysis

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Analytical Method

For Epalrestat-d5 analysis, a reliable starting point is a method adapted from a published LC-MS/MS protocol for Epalrestat quantification [1].

  • Core Principle: This method uses a reverse phase column to separate Epalrestat from other components in a sample, followed by detection and quantification using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity [1].
  • Sample Preparation: The original method uses protein precipitation for plasma samples. For other matrices, you may need to optimize the sample clean-up step (e.g., solid-phase extraction might be considered for complex samples) [1] [2].

The table below details the liquid chromatography conditions:

Parameter Specification Notes / Rationale
Column Chemistry Reversed-Phase C18 Standard choice for small, hydrophobic molecules like Epalrestat (319.4 g/mol) [1] [3].
Column Dimensions Not specified in sources A common starting point is 2.1 x 50 mm, 1.7-2.0 µm for UPLC-MS/MS [2].
Mobile Phase A 10 mM Ammonium Acetate Volatile buffer compatible with MS detection [1].
Mobile Phase B Acetonitrile Organic modifier for gradient elution [1].
Gradient Rapid gradient program Efficiently elutes the analyte; exact profile to be optimized [1].
Column Temperature Ambient (not specified) Control for reproducibility; 30-40°C is a common setting.
Flow Rate Not specified in sources 0.3-0.4 mL/min is typical for 2.1 mm ID columns.

The mass spectrometry parameters from the literature are a strong foundation for method development.

Parameter Specification Notes / Rationale
Ionization Mode Electrospray Ionization (ESI) Standard for a wide range of small molecules [1].
Ion Mode Not specified To be determined experimentally; both positive and negative should be evaluated.
MRM Transition For Epalrestat: 318 → 58 [1] This compound will have a similar transition with a higher precursor mass.
Capillary Voltage Optimize for your system A value of 2.0-3.5 kV is a typical starting point.
Source Temperature Optimize for your system 300-500°C is a common range for ESI sources.

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:

SamplePrep Sample Preparation (Protein Precipitation/SPE) LC_Separation LC Separation (Reversed-Phase C18 Column) SamplePrep->LC_Separation MS_Ionization MS Ionization (Electrospray, ESI) LC_Separation->MS_Ionization MS_Analysis MS/MS Analysis (MRM Mode) MS_Ionization->MS_Analysis Data_Quant Data Processing & Quantification MS_Analysis->Data_Quant

Frequently Asked Questions & Troubleshooting

Q1: What are the main considerations for column selection?

  • Chemistry: A C18 column is the most common and recommended starting point for Epalrestat, a small organic molecule [1].
  • Particle Size and Pore Size: Columns with 1.7-2.0 µm particles and pore sizes around 100-130 Å are suitable for UPLC-MS/MS, providing high resolution and fast separations [4] [2].
  • Surface Technology: To mitigate non-specific binding and improve peak shape for analytes like peptides (and sometimes small molecules), consider columns with High-Performance Surfaces (HPS) or similar technologies [2].

Q2: The signal for this compound is low or the peak shape is poor. What should I check?

  • Mobile Phase and Gradient: Fine-tune the organic solvent gradient to achieve better retention and separation. Ensure mobile phases are fresh and properly prepared.
  • Source Contamination: Ion sources can become contaminated, reducing sensitivity. Clean the ESI source according to the manufacturer's instructions.
  • Non-Specific Binding: If peak tailing or loss is observed, it could be due to adsorption. Use silanized vials and consider a column with HPS technology to minimize this issue [2].
  • MRM Transition: Re-optimize the MRM parameters for this compound. While similar to Epalrestat, the deuterated form may have slightly different optimal collision energies.

Q3: Are there any alternative column chemistries to C18?

  • C8 or Phenyl: If retention on a C18 column is too strong, a C8 column can be tried. A phenyl-hexyl column can provide different selectivity based on π-π interactions, which might be useful for separating Epalrestat from specific co-eluting interferences.

Key Takeaways for Your Experiment

  • Start with a C18 column and the LC-MS/MS conditions outlined above as your baseline method.
  • The primary difference in analyzing This compound versus Epalrestat will be the specific mass monitored (m/z). The chromatographic behavior will be nearly identical, making the existing method for Epalrestat an excellent template [1].
  • Focus your initial optimization on the sample preparation efficiency for your specific biological matrix and the MS/MS parameters (MRM transition, collision energy) for the deuterated standard.

References

Epalrestat-d5 ionization optimization in mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Validated LC-MS/MS Method for Epalrestat

The following table summarizes the core parameters from a validated method for quantifying non-labeled Epalrestat in rat plasma [1]. This serves as an optimal foundation for Epalrestat-d5 analysis.

Parameter Category Specification
Analytical Technique Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)
Ionization Mode Not explicitly stated (typically negative for Epalrestat)
MRM Transition (Epalrestat) m/z 318 → 58 [1]
MRM Transition (Internal Standard) m/z 410 → 348
Chromatography Column Reverse Phase
Mobile Phase 10mM Ammonium Acetate and Acetonitrile (Rapid Gradient)

Troubleshooting & FAQs Guide

Here are answers to specific issues you might encounter while adapting the method for this compound.

Method Development & Optimization
  • Q1: What is the likely MRM transition for this compound?

    • A: The parent ion ([M-H]^-) will shift by +5 Da due to the five deuterium atoms. The primary transition to monitor would be m/z 323 → 58. The product ion (m/z 58) is likely a small fragment that does not contain the deuterated part of the molecule, so it remains unchanged. Confirm this by infusing a standard and performing a product ion scan [1].
  • Q2: Should I use ESI or APPI for better ionization efficiency?

    • A: The validated method for non-labeled Epalrestat uses ESI successfully [1]. Research on pharmaceuticals suggests that while ESI is effective for a wide range of polar to moderately polar compounds, APPI can excel for nonpolar or moderately polar analytes and often demonstrates greater tolerance to matrix effects [2]. If you experience low signal or strong matrix suppression in your sample type (e.g., biological fluids), testing APPI is a recommended troubleshooting step.
Signal Performance Issues
  • Q3: I am getting a low signal for this compound. What should I optimize?
    • A: Follow the systematic optimization workflow below. Key ESI parameters to tune include fragmentor voltage, collision energy for the new MRM transition, gas temperature, and gas flow [2].

Start Low Signal for this compound Step1 Confirm Standard Purity & Solution Integrity Start->Step1 Step2 Tune MS Source Parameters (Gas Temp/Flow, Nebulizer) Step1->Step2 Step3 Optimize Compound-Specific Parameters (Fragmentor Voltage, Collision Energy) Step2->Step3 Step4 Evaluate Chromatography (Check for Peak Broadening) Step3->Step4 Step5 Consider Alternative Ionization Source (Test APPI if ESI fails) Step4->Step5 Step6 Assess for Matrix Effects (Check Ion Suppression) Step5->Step6

  • Q4: My data shows high background noise or matrix interference. How can I reduce it?
    • A: High noise often stems from matrix effects or inadequate chromatography.
      • Improve Sample Cleanup: The original method uses protein precipitation [1]. Consider solid-phase extraction (SPE) for cleaner extracts.
      • Chromatographic Separation: Ensure the LC method adequately separates this compound from co-eluting salts and matrix components. A longer run time or a shallower gradient might be necessary.
      • Mobile Phase Modifiers: The use of 10mM ammonium acetate [1] helps in forming consistent adducts. You can test different buffer concentrations or switch to ammonium formate to alter selectivity and improve sensitivity.

Key Workflow Diagram for Method Establishment

This diagram outlines the core experimental workflow, from sample preparation to data acquisition, based on the established protocol [1].

SamplePrep Sample Preparation (Protein Precipitation) LC Liquid Chromatography (Reverse Phase, Gradient Elution) SamplePrep->LC Ionization Ionization Source (ESI, likely negative mode) LC->Ionization MS Mass Spectrometry Detection (Triple Quadrupole, MRM Mode) Ionization->MS

Critical Considerations for Your Experiment

  • Internal Standard: The original method used a stable isotope-labeled internal standard (IS) with m/z 410 → 348 [1]. For the most accurate quantification of this compound, using a different stable isotope-labeled IS (e.g., Epalrestat-d7) is ideal. If unavailable, a structural analog can be used but may yield higher data variability.
  • Method Validation: Once you have adapted the method, a full validation following guidelines like those from the FDA or EMA is required. This includes assessing parameters such as selectivity, sensitivity (LLOQ), linearity, accuracy, precision, matrix effects, and recovery specifically for this compound in your intended biological matrix.

References

Epalrestat-d5 versus fidarestat analytical performance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Available Data

The table below summarizes the key information found for each compound.

Aspect Epalrestat Fidarestat
Drug Type Aldose Reductase Inhibitor (ARI) [1] [2] [3] Aldose Reductase Inhibitor (ARI) [4]
Primary Context in Research Clinical and pre-clinical studies for diabetic complications (neuropathy, foot infections) [1] [2] [5] Pre-clinical, experimental studies in animal models of diabetic neuropathy [4]

| Relevant Findings | - Improves nerve conduction velocity and subjective symptoms in patients [2] [6] [3].

  • Reduces serum inflammatory factors (TNF-α, IL-6, hs-CRP) in Diabetic Foot Infection (DFI) patients [1].
  • Protects against peripheral nerve injury by reducing oxidative stress and suppressing the polyol pathway in rat models [5]. | - Improves nerve blood flow and conduction velocity in diabetic rats [4].
  • Reduces sorbitol and fructose levels in the sciatic nerve and normalizes markers of oxidative stress [4]. | | Mention of Isotope-Labeled Form (d5) | A patent discusses the preparation and stability of Epalrestat, relevant for analytical standard development, but does not mention the deuterated form (d5) [7]. | No information found. |

Experimental Insights

While not a direct analytical comparison, the search results detail experimental models used to investigate the biological effects of these drugs. The diagram below illustrates a common experimental workflow derived from these studies, which could inform the design of your own analytical or bioanalytical experiments.

G ModelInduction Model Induction (e.g., Streptozotocin in rats) Grouping Randomized Grouping (Control vs. Treatment) ModelInduction->Grouping DrugAdministration Drug Administration (Oral gavage, diet mixture) Grouping->DrugAdministration SampleCollection Sample Collection (Serum, Nerve tissue) DrugAdministration->SampleCollection Analysis Analysis SampleCollection->Analysis Endpoint1 Biochemical Analysis (Inflammatory cytokines, Sorbitol/Fructose, Oxidative stress markers) Analysis->Endpoint1 Endpoint2 Functional Tests (Nerve Conduction Velocity, Nerve Blood Flow) Analysis->Endpoint2 Endpoint3 Pathological Evaluation (Nerve fiber morphology) Analysis->Endpoint3

Key methodological details from the research include:

  • Animal Models: Diabetic models are commonly induced in Sprague-Dawley rats using streptozotocin (STZ), often combined with a high-fat diet [5]. Treatment durations in the cited studies ranged from 6 weeks to 1 year [4] [5].
  • Dosage:
    • Epalrestat: 100 mg/kg/day via gastric gavage in rats [5] [8]; 150 mg/day orally in human clinical trials [6] [9].
    • Fidarestat: Administered in diet at 1 mg/kg or 4 mg/kg for 10 weeks in rats [4].
  • Sample Analysis: Commonly used techniques include ELISA for inflammatory cytokines [1], Western Blot for protein expression [5] [8], immunohistochemistry for tissue localization [8], and enzyme-linked assays for metabolites like sorbitol [4].

References

comparison of deuterated and non-deuterated Epalrestat

Author: Smolecule Technical Support Team. Date: February 2026

Established Profile of Non-Deuterated Epalrestat

Epalrestat is the only aldose reductase inhibitor (ARI) approved for clinical use in several countries for treating diabetic peripheral neuropathy (DPN) [1] [2]. The tables below summarize its core characteristics and efficacy data.

Table 1: Core Drug Profile

Feature Description of Epalrestat
Mechanism of Action Reversible, non-competitive inhibitor of aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway [3] [4].
Primary Indication Diabetic Peripheral Neuropathy (DPN) [5] [6].
Therapeutic Goal Reduces sorbitol accumulation in peripheral nerves, thereby improving nerve function and alleviating symptoms of DPN [4] [6].
Key Benefit A favorable safety profile is recognized compared to other ARIs that failed clinical trials due to toxicity [1] [2].

Table 2: Summary of Efficacy Data from Clinical and Preclinical Studies

Study Model / Type Key Efficacy Findings
Human RCTs (Meta-analysis) Combination therapy of Epalrestat + α-Lipoic Acid was superior to either monotherapy in improving clinical efficacy and motor/sensory nerve conduction velocities [5].
Human Clinical Trial Effectively improved symptoms and sensory nerve function in patients with Diabetic Distal Symmetric Polyneuropathy. Efficacy was positively correlated with baseline erythrocyte sorbitol levels [6].
Diabetic Rat Model Partly restored erectile function by increasing the upregulation of nerve growth factor (NGF) and neuronal nitric oxide synthase (nNOS) in penile tissue [4].

The Deuteration Strategy in Drug Development

While a deuterated Epalrestat is not described in the available literature, the "deuterium switch" is a recognized strategy in drug discovery.

1. Objective and Principle:

  • Objective: To improve the pharmacokinetic (PK) and/or toxicity profile of an existing drug [7].
  • Mechanism: Replacing a hydrogen atom (H) with its stable, heavier isotope, deuterium (D), creates a stronger carbon-deuterium (C-D) bond. This can slow down the rate at which enzymes in the body (particularly cytochrome P450) break the drug molecule at that specific site, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE) [7].
  • Potential Outcomes:
    • Increased Metabolic Stability: Slower metabolism can lead to a longer half-life, allowing for reduced dosing frequency [7].
    • Altered Metabolic Pathways: Blocking a predominant metabolic pathway can shift metabolism to alternative routes, potentially reducing the formation of toxic metabolites [7].
    • Improved Safety Profile: By mitigating toxic metabolism, deuteration can enhance a drug's safety [7].

2. Regulatory and Commercial Precedent:

  • The FDA recognizes deuterated compounds as New Chemical Entities (NCEs), qualifying them for five years of marketing exclusivity. They are not considered the "same drug" as their non-deuterated counterparts [8].
  • Successful examples include deutetrabenazine (a deuterated version of tetrabenazine) and deucravacitinib (a novel deuterated drug) [7].

Side-by-Side Comparison: Established Drug vs. Theoretical Strategy

The following table contrasts the well-documented profile of Epalrestat with the potential, yet unproven, benefits of a hypothetical deuterated analog.

Table 3: Epalrestat vs. Hypothetical Deuterated Epalrestat

Feature Non-Deuterated Epalrestat (Theoretical) Deuterated Epalrestat
Chemical Structure Well-defined, 5-[(1Z,2E)-2-methyl-3-phenylpropenylidene]-2-thio-2,4-thiazolidine-3-acetic acid [3]. Structure with one or more H atoms replaced by D.
Mechanism of Action Established ALR2 inhibitor [4]. Expected to remain an ALR2 inhibitor.
Efficacy Clinically proven for DPN [5] [6]. Efficacy would need re-assessment in clinical trials; expected to be similar or improved due to better PK.
Pharmacokinetics Defined PK profile in humans. Primary Goal: To alter/improve PK (e.g., longer half-life, reduced exposure to toxic metabolites).
Dosing Frequency Typically 50 mg three times daily (as per standard practice). Potential: Reduced dosing frequency due to longer half-life.
Safety & Toxicity Known and generally favorable clinical safety profile [1]. Potential: Improved safety by reducing formation of off-target or reactive metabolites [7].
Regulatory Status Approved in Japan, China, India [2]. Would be classified as an NCE, requiring full new drug application [8].
Available Data Extensive clinical and preclinical data [5] [4] [6]. No specific data found. Preclinical and clinical studies would be required.

Proposed Experimental Pathway for Comparison

For researchers aiming to develop and compare a deuterated Epalrestat, the following workflow outlines the key experimental stages.

cluster_invitro cluster_invivo Start Start: Rational Design Identify deuteration sites on Epalrestat molecule Synthesis Phase 1: Chemical Synthesis of Deuterated Epalrestat Start->Synthesis InVitro Phase 2: In Vitro Studies Synthesis->InVitro InVivo Phase 3: In Vivo Studies (Animal Models) InVitro->InVivo In vitro data guides in vivo study design V1 • Target Binding Assay (Confirm ALR2 inhibition) V2 • Metabolic Stability (e.g., in liver microsomes) V3 • Metabolite Identification Clinical Phase 4: Clinical Trials (Human Studies) InVivo->Clinical Successful preclinical data supports IND application I1 • Pharmacokinetics (PK) Profile I2 • Efficacy (e.g., DPN model) I3 • Toxicology & Safety End Regulatory Submission & Market Approval Clinical->End

References

Epalrestat-d5 method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Epalrestat-d5 Chemical Profile

This compound is a deuterated form of epalrestat, commonly used as a high-quality reference standard for analytical purposes such as method development, validation, and quality control [1].

Property Description
Chemical Name (5Z)-5-[(2E)-2-Methyl-3-phenyl-d5-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid [1]
Molecular Formula C₁₅H₈D₅NO₃S₂ [1]
Molecular Weight 324.4 g/mol [1]
Primary Use Analytical reference standard; internal standard for LC-MS/MS quantification [1] [2]
Availability Supplied with comprehensive characterization data; for research use only, not for human consumption [1]

LC-MS/MS Method for Epalrestat

While a method for this compound itself is not detailed, one study developed and validated an LC-MS/MS method for the quantification of epalrestat in rat plasma, which used this compound as the internal standard [3]. The parameters of this method, summarized below, provide a robust template.

Validation Parameter Experimental Protocol & Results
Analytical Technique Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [3]
Internal Standard This compound [3]

| Chromatography | - Column: Reverse-phase

  • Mobile Phase: 10mM ammonium acetate and acetonitrile
  • Elution: Rapid gradient program [3] | | Mass Spectrometry | - Ionization: Not specified
  • Detection: Multiple Reaction Monitoring (MRM)
  • Transition for Epalrestat: m/z 318 → 58 [3] | | Linearity Range | 2 - 5,000 ng/mL in rat plasma [3] | | Precision & Accuracy | - Within-batch Accuracy: 101.3 - 108.0%
  • Within-batch Precision: 3.0 - 12.3% [3] | | Pharmacokinetic Application | The method was successfully applied to a pharmacokinetic study in rats following a 10 mg/kg oral dose [3]. |

The relationship between epalrestat, its deuterated standard, and the analytical workflow can be visualized as follows:

Epalrestat Epalrestat Sample Preparation\n(Protein Precipitation) Sample Preparation (Protein Precipitation) Epalrestat->Sample Preparation\n(Protein Precipitation) This compound\n(Internal Standard) This compound (Internal Standard) This compound\n(Internal Standard)->Sample Preparation\n(Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Protein Precipitation)->LC-MS/MS Analysis Data Acquisition\n(MRM: m/z 318→58) Data Acquisition (MRM: m/z 318→58) LC-MS/MS Analysis->Data Acquisition\n(MRM: m/z 318→58) Quantification\n(Using Internal Standard Calibration) Quantification (Using Internal Standard Calibration) Data Acquisition\n(MRM: m/z 318→58)->Quantification\n(Using Internal Standard Calibration)

Guidance for ICH Method Validation

To validate a method for this compound per ICH guidelines, you would need to build upon an existing method (like the one above) and demonstrate the following parameters, typically not fully detailed in research articles:

  • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of other components, including non-deuterated epalrestat.
  • Linearity and Range: Establish a calibration curve for this compound over the intended range of use.
  • Accuracy: Prove the closeness of agreement between the accepted reference value and the value found.
  • Precision: Demonstrate repeatability (intra-day) and intermediate precision (inter-day, different analysts).
  • Limit of Detection (LOD) and Quantification (LOQ): For impurity methods, determine the lowest amount that can be detected and quantified.

References

comparative stability of Epalrestat-d5 in different solvents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Stability Data for Epalrestat

The following table summarizes the key stability findings for Epalrestat from a dedicated degradation kinetics study [1]. The degradation followed first-order reaction kinetics across all tested conditions.

Factor Tested Conditions Impact on Stability (Degradation Rate Constant, k) Calculated Shelf Life (t₀.₉)
pH 1.85 to 10.97 Strongly pH-dependent. Stability decreased in acidic conditions and increased in neutral and alkaline conditions. Varies with pH
Temperature 25°C, 37°C, 60°C, 80°C, 100°C Stability decreased with increasing temperature. The activation energy (Ea) was calculated. Decreases with higher temperature
Ionic Strength 0.3, 0.5, 0.7, 0.9 (adjusted with NaCl) Stability decreased with higher ionic strength at both 25°C and 60°C. Decreases with higher ionic strength
Oxidation 3%, 10%, 30% H₂O₂ at 25°C Highly unstable under oxidative stress, degrading rapidly. Not specified
Irradiation Daylight vs. shielded from light at 25°C Stability decreased significantly upon exposure to light. Not specified

Detailed Experimental Protocols

Here are the detailed methodologies from the key study, which you can adapt for investigating Epalrestat-d5 [1].

Protocol for Sample Preparation and Stability Testing

This workflow outlines the core experimental procedure for stress testing:

G cluster_0 Stress Conditions A Prepare Stock Solution B Apply Stress Conditions A->B C Incubate and Sample B->C S1 Different pH buffers B->S1 S2 Various temperatures B->S2 S3 Different Ionic Strengths B->S3 S4 Oxidizing Agent (H₂O₂) B->S4 S5 Light Exposure B->S5 D Quench Reaction C->D E Analyze by HPLC D->E

  • Stock Solution Preparation: A stock solution of Epalrestat was prepared in N,N-dimethylformamide (DMF) at a concentration of 0.75 mg/mL [1].
  • Stress Condition Setup: Working solutions (150 μg/mL) were prepared using phosphate buffers of different pH values. These solutions were subjected to various stresses [1]:
    • pH & Temperature: Incubated in buffers (pH 1.85 - 10.97) at different temperatures (25 - 100°C).
    • Ionic Strength: Incubated with NaCl (ionic strength 0.3 - 0.9) at 25°C and 60°C.
    • Oxidation: Treated with H₂O₂ at 3%, 10%, and 30% concentrations at 25°C.
    • Photolysis: Exposed to daylight and compared with solutions shielded from light at 25°C.
  • Sampling and Quenching: Aliquots were taken at predetermined time intervals and rapidly cooled on ice to quench the reaction [1].
  • Sample Analysis: Samples were diluted with methanol and filtered before analysis [1].
Protocol for HPLC Analysis of Epalrestat

The study used a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify Epalrestat concentration [1].

  • HPLC Instrument: Standard HPLC system with pump, column oven, and UV detector [1].
  • Chromatography Conditions:
    • Column: Waters C18 column (150 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile and buffer (25 mmol/L potassium phosphate monobasic and 25 mmol/L disodium hydrogen phosphate, pH adjusted to 6.5) in a 35:65 (v/v) ratio.
    • Flow Rate: 1 mL/min.
    • Detection: Ultraviolet (UV) detection at 396 nm.
    • Column Temperature: 30 °C.
    • Injection Volume: 20 µL [1].
  • Method Validation: The method was validated and showed a linear range of 0.5–24 μg/mL, with intra-day and inter-day precision less than 2.0% [1].

Research Context and Alternative Formulations

  • Why Stability Matters: Epalrestat contains functional groups (benzene, conjugated dienes, thiazole ring) that can form toxic degradation products, making stability studies essential for efficacy and safety [1].
  • Formulation Strategies to Enhance Stability: Research shows that encapsulating Epalrestat in niosomes (nanocarriers) significantly improves its stability and controls release over 20 days, offering a potential solution for unstable drugs [2].
  • Stability Under Oxidative Stress: A relevant study found that the efficacy of aldose reductase inhibitors, including Epalrestat, is reduced under oxidative stress conditions that mimic the diabetic environment [3].

How to Proceed with this compound Testing

For your research on this compound, I suggest the following path forward:

  • Leverage Existing Methods: The experimental protocols for Epalrestat provide an excellent and directly applicable foundation. You can adopt the same sample preparation, stress conditions, and HPLC analysis for this compound.
  • Focus on LC-MS/MS for Distinction: To specifically track and differentiate this compound from its non-labeled form and any degradation products, use UHPLC-PDA-MS/MS (Ultra-High Performance Liquid Chromatography with tandem Mass Spectrometry) as described in the literature [1]. The mass spectrometer will easily distinguish the deuterated compound.

References

Epalrestat-d5 compared to other aldose reductase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Aldose Reductase Inhibitors

The table below summarizes experimental data for several key aldose reductase inhibitors (ARIs) from research and clinical studies.

Inhibitor Name Experimental Model Key Efficacy Findings Dosage & Duration Reported Limitations / Adverse Effects

| Epalrestat [1] [2] | - db/db mice (Diabetic nephropathy)

  • Human clinical trial (Diabetic peripheral neuropathy) | - Reduced albuminuria, alleviated podocyte injury, reversed renal accumulation of sorbitol and fructose [1].
  • Prevented deterioration of median motor nerve conduction velocity (1.6 m/s difference vs control), improved subjective symptoms [2]. | - Mice: 0.08% (w/w) in diet for 8 weeks [1].
  • Humans: 150 mg/day for 3 years [2]. | Well tolerated in clinical trial [2]. | | Tolrestat [3] [4] | Human clinical trials (Diabetic polyneuropathy) | - One subgroup analysis of four trials suggested a benefit on neurological function [3]. | Information not specified in results. | Withdrawn from market due to alteration of liver function [3]. | | Zenarestat [3] [4] | Human clinical trials (Diabetic polyneuropathy) | Potent in vitro inhibitor [4]. | Information not specified in results. | Development stopped due to elevation of serum creatinine (kidney function) [3]. | | Sorbinil [3] | Human clinical trials (Diabetic polyneuropathy) | Potent in vitro inhibitor. | Information not specified in results. | Development stopped due to severe hypersensitivity reactions [3]. | | WAY-121509 [5] | Streptozotocin-diabetic rats | Corrected diabetes-induced deficits in motor and sensory nerve conduction velocities and sciatic nutritive endoneurial blood flow [5]. | 10 mg/kg/day for 2 weeks [5]. | Information not specified in results. |

Detailed Experimental Protocols

To ensure the reproducibility of the data cited above, here are the detailed methodologies for key experiments.

Protocol for Assessing Epalrestat in Diabetic Nephropathy (db/db mice) [1]
  • Animal Model: Six-week-old male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/JNju) and lean wild-type littermates.
  • Study Design: Mice were randomly allocated into three groups (n=8 per group): wild-type control, db/db control, and db/db + Epalrestat.
  • Treatment: Epalrestat was mixed into regular chow at a final concentration of 0.08% (w/w). The treatment period was 8 weeks.
  • Sample Collection: After 8 weeks, 24-hour urine samples were collected, blood was drawn for plasma, and kidneys were dissected. Sections of the renal cortex were snap-frozen for analysis.
  • Key Assessments:
    • Renal Function: Urinary albumin excretion.
    • Metabolomics: Profiling of metabolites (sorbitol, fructose, myo-inositol) in the renal cortex using gas chromatography-mass spectrometry (GC/MS).
    • Pathology: Kidney tissues were examined using light microscopy (periodic acid-Schiff and Masson's trichrome staining) and electron microscopy.
Protocol for Clinical Trial on Diabetic Peripheral Neuropathy [2]
  • Trial Design: Open-label, multicenter, comparative study over 3 years.
  • Participants: Patients with diabetic neuropathy, with a median motor nerve conduction velocity (MNCV) ≥40 m/s and HbA1c ≤9%.
  • Intervention: Patients were randomized to receive 150 mg/day of Epalrestat or to a control group.
  • Primary Endpoint: Change from baseline in median motor nerve conduction velocity (MNCV) at 3 years.
  • Secondary Endpoints:
    • Other nerve function parameters: minimum F-wave latency (MFWL) and vibration perception threshold (VPT).
    • Cardiovascular autonomic nerve function.
    • Assessment of subjective symptoms (numbness, sensory abnormality, cramping).

The Polyol Pathway and Inhibitor Mechanism

The therapeutic target of these drugs is the polyol pathway, which is implicated in diabetic complications. The following diagram illustrates this pathway and the site of inhibitor action.

G cluster_pathway The Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Sorbitol Accumulation Sorbitol Accumulation Increased Fructose Increased Fructose NADPH NADPH NADPH Depletion NADPH Depletion NADP NADP NAD NAD NADH NADH Inhibitor Inhibitor Aldose Reductase (AR) Aldose Reductase (AR) Inhibitor->Aldose Reductase (AR) Inhibits Consequences Consequences NADPH Depletion->Consequences Sorbitol Accumulation->Consequences Increased Fructose->Consequences

This pathway shows how aldose reductase inhibitors like Epalrestat block the first step, preventing downstream metabolic imbalances linked to tissue damage [1] [3] [4].

Key Considerations for Researchers

  • Oxidative Stress Impacts Efficacy: Research indicates that under diabetic oxidative stress conditions, aldose reductase can convert to an "activated form" with altered kinetics and reduced sensitivity to inhibitors like Epalrestat and Tolrestat [4]. This is a critical factor for in vitro experimental design.
  • Focus on the First Step: Comparative studies suggest that inhibiting the first enzyme in the pathway (aldose reductase) is crucial. Inhibiting the second enzyme (sorbitol dehydrogenase) did not show beneficial effects on nerve function, highlighting the primacy of the aldose reductase target [5].

References

Understanding Internal Standards and the Case for Epalrestat-d5

Author: Smolecule Technical Support Team. Date: February 2026

An Internal Standard (IS) is a known amount of a substance, added to all samples at the start of analysis to correct for errors in sample preparation and instrument measurement [1] [2]. The core principle is to use the ratio of the analyte's signal to the IS's signal for quantification, which cancels out many sources of variability [2].

For a stable isotope-labeled internal standard like Epalrestat-d5 (where deuterium atoms replace five hydrogen atoms in the Epalrestat structure), the evaluation of its efficacy is based on several key criteria [1] [3] [2]:

  • Structural Analogy: It is chemically almost identical to the analyte (Epalrestat).
  • Chromatographic Behavior: It should have a very similar, but not identical, retention time to the analyte.
  • Ionization Response: It should ionize with a similar efficiency to the analyte in the mass spectrometer.
  • Absence in Sample: It must not be present in the original sample matrix.

The following diagram illustrates the logical relationship and the primary criteria for an effective internal standard.

G IS Effective Internal Standard C1 Structurally analogous to the analyte (Epalrestat) IS->C1 C2 Co-elutes with similar retention time IS->C2 C3 Provides comparable ionization response IS->C3 C4 Absent from the sample matrix IS->C4

How to Design an Evaluation Protocol

To objectively compare the efficacy of this compound against other potential internal standards, you would need to design a validation experiment. The table below outlines the key parameters to test and the recommended methodologies based on standard chromatographic practices [1] [3] [2].

Evaluation Parameter Experimental Methodology Expected Outcome for an Effective IS (e.g., this compound)
Chromatographic Resolution Inject analyte and IS mix; calculate resolution (Rs). Baseline separation from other components; distinct but near analyte peak.
Signal Stability & Precision Analyze multiple sample replicates; calculate Relative Standard Deviation (RSD). Lower RSD of peak area ratios (Analyte/IS) vs. analyte peak areas alone [1].
Linearity & Dynamic Range Prepare calibration standards with constant IS concentration; plot peak area ratio vs. analyte concentration. A linear calibration curve with a high coefficient of determination (R²).
Accuracy & Recovery Spike pre-analyzed samples with known analyte amounts and IS; calculate % recovery. Consistent and quantitative recoveries (e.g., 98-102%) using the IS method [3].
Matrix Effect Compare analyte/IS response in solvent vs. biological matrix (e.g., plasma, cell culture). Minimal suppression/enhancement; similar response ratio in both.

The general workflow for such an evaluation, from sample preparation to data analysis, is summarized below.

G Start Sample Preparation Step1 Spike all samples and calibration standards with Internal Standard Start->Step1 Step2 Sample Processing (e.g., extraction, dilution) Step1->Step2 Step3 Instrumental Analysis (LC-MS/MS) Step2->Step3 Step4 Data Collection: Peak Areas for Analyte and IS Step3->Step4 Step5 Calculate Peak Area Ratio (Area_Analyte / Area_IS) Step4->Step5 Step6 Construct Calibration Curve (Ratio vs. Concentration) Step5->Step6 Step7 Evaluate Parameters: Precision, Linearity, Accuracy Step6->Step7

Finding Concrete Data and Next Steps

While direct data on this compound is unavailable in the current search, the provided framework allows you to conduct your own evaluation. To proceed:

  • Consult Chemical Vendors: Reputable suppliers of reference standards may provide certificates of analysis or application notes containing validation data for this compound.
  • Search Specialized Literature: Conduct a focused search on scientific databases (e.g., SciFinder, PubMed) for research articles detailing the bioanalysis of Epalrestat. Such papers are likely to document the internal standard they used and its performance.
  • Establish Your Baseline: Use the principles and protocol above as a guide to benchmark this compound against any other available candidate in your own laboratory.

References

×

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

324.06506935 Da

Monoisotopic Mass

324.06506935 Da

Heavy Atom Count

21

Dates

Last modified: 08-08-2024

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